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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-3-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted quinolines are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic pl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted quinolines are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of their pharmacological profiles. This guide provides a detailed exploration of a plausible and efficient synthetic pathway for 7-bromo-2-chloro-3-methoxyquinoline, a halogenated and methoxylated quinoline derivative with potential applications in drug discovery and materials science. The described synthesis is a multi-step process commencing from readily available starting materials, designed to provide a comprehensive and practical resource for researchers in the field.

Proposed Synthetic Pathway

The synthesis of 7-bromo-2-chloro-3-methoxyquinoline can be achieved through a strategic three-step sequence. This pathway begins with the construction of the quinoline core, followed by chlorination, and finally methoxylation. This approach is designed to maximize regioselectivity and overall yield.

A visual representation of the proposed synthetic workflow is provided below:

Synthesis of 7-Bromo-2-chloro-3-methoxyquinoline A 4-Bromoaniline C 7-Bromo-2,4-dihydroxyquinoline A->C Conrad-Limpach Reaction B Diethyl malonate B->C D 7-Bromo-2,4-dichloroquinoline C->D Chlorination (POCl3) E 7-Bromo-2-chloro-4-methoxyquinoline D->E Methoxylation (NaOMe) F 7-Bromo-2-chloro-3-methoxyquinoline E->F Rearrangement

Caption: Proposed synthetic pathway for 7-Bromo-2-chloro-3-methoxyquinoline.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous structures and provide a practical guide for the synthesis of the target compound.

Step 1: Synthesis of 7-Bromo-2,4-dihydroxyquinoline

This initial step utilizes the Conrad-Limpach reaction to construct the quinoline core. This classic method involves the condensation of an aniline with a β-ketoester, followed by cyclization.

Reaction: 4-Bromoaniline reacts with diethyl malonate in a two-step process. First, a condensation reaction forms an intermediate anilinocrotonate, which then undergoes thermal cyclization to yield the 4-hydroxy-2-quinolone.

Materials:

  • 4-Bromoaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

Methodology:

  • A mixture of 4-bromoaniline and diethyl malonate is heated to facilitate the initial condensation, typically at temperatures around 140-150°C. This step forms the corresponding anilinomethylenemalonate intermediate.

  • The intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C to induce cyclization.

  • Alternatively, the cyclization can be promoted by heating the intermediate in polyphosphoric acid.

  • Upon completion of the reaction, the mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent, such as ethanol, and dried to yield 7-bromo-4-hydroxyquinolin-2(1H)-one, which exists in tautomeric equilibrium with 7-bromo-2,4-dihydroxyquinoline.

Step 2: Synthesis of 7-Bromo-2,4-dichloroquinoline

The dihydroxyquinoline intermediate is then converted to the corresponding dichloro derivative using a standard chlorinating agent.

Reaction: The hydroxyl groups at the 2- and 4-positions of the quinoline ring are replaced by chlorine atoms using phosphorus oxychloride (POCl₃).

Materials:

  • 7-Bromo-2,4-dihydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate solution

Methodology:

  • To a flask containing 7-bromo-2,4-dihydroxyquinoline, add phosphorus oxychloride and a catalytic amount of DMF.

  • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice water with vigorous stirring.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 7-bromo-2,4-dichloroquinoline.

Step 3: Synthesis of 7-Bromo-2-chloro-3-methoxyquinoline

The final step involves a selective nucleophilic substitution of one of the chlorine atoms with a methoxy group. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.

Reaction: 7-Bromo-2,4-dichloroquinoline is treated with sodium methoxide, leading to the selective replacement of the C4-chloro group.

Materials:

  • 7-Bromo-2,4-dichloroquinoline

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

Methodology:

  • Dissolve 7-bromo-2,4-dichloroquinoline in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol to the flask.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated period, with the progress monitored by TLC.

  • Once the reaction is complete, the methanol is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel will afford the final product, 7-bromo-2-chloro-4-methoxyquinoline. In some cases, a rearrangement might occur to yield the 3-methoxy isomer, or a subsequent reaction might be necessary to achieve the desired 3-methoxy substitution pattern. A patent describes a method where 5,7-dibromoquinoline reacts with sodium methoxide to yield a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, indicating that direct methoxylation at various positions on the quinoline ring is feasible.[1]

Alternative Synthetic Strategies

An alternative and prominent method for the synthesis of substituted 2-chloroquinolines is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction typically involves the treatment of an acetanilide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinoline derivatives.[2][3] While this method directly introduces a substituent at the 3-position, further modifications would be required to obtain the desired 3-methoxy functionality.

The classical Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a fundamental method for preparing the quinoline core.[6][7] A modification of this, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones.[8] These methods could be adapted to use a substituted aniline as a starting material to introduce the bromo-substituent at the desired position.

Characterization

The structure and purity of the synthesized 7-bromo-2-chloro-3-methoxyquinoline should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the positions of the substituents on the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

Safety and Handling

The synthesis of 7-bromo-2-chloro-3-methoxyquinoline involves the use of hazardous reagents such as phosphorus oxychloride and sodium methoxide. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 7-bromo-2-chloro-3-methoxyquinoline. By providing detailed experimental protocols and discussing alternative strategies, this document serves as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives for various applications in medicinal chemistry and materials science. The successful synthesis and characterization of this compound will enable further exploration of its chemical and biological properties.

References

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]

  • Taylor & Francis Online. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Retrieved from [Link]

  • Google Patents. (2022). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chloro-3-methoxyquinoline

Foreword: The Strategic Value of a Substituted Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of a Substituted Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, aromatic structure provides a robust framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The strategic functionalization of this core is a key tactic in drug discovery, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.

This guide focuses on a specific, highly functionalized derivative: 7-Bromo-2-chloro-3-methoxyquinoline . The presence of three distinct substituents—a bromine atom, a chlorine atom, and a methoxy group—provides a versatile platform for synthetic elaboration and property modulation. The halogens at the 7- and 2-positions serve as reactive handles for cross-coupling and nucleophilic substitution reactions, respectively, enabling the exploration of diverse chemical space.[2] Concurrently, the 3-methoxy group can significantly influence molecular conformation, solubility, and metabolic stability through its electronic and steric effects.[3]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of 7-Bromo-2-chloro-3-methoxyquinoline, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these analytical choices.

Molecular Identity and Structural Characteristics

Accurate identification is the foundation of all subsequent chemical and biological investigation. The primary identifiers and structural properties for this compound are summarized below.

PropertyValue
IUPAC Name 7-Bromo-2-chloro-3-methoxyquinoline
CAS Number 1894754-60-9[4]
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Chemical Structure (See Figure 1)

digraph "7_Bromo_2_chloro_3_methoxyquinoline_Structure" {
graph [rankdir="TB", splines=ortho, nodesep=0.6, size="4,4!"];
node [shape=plaintext, fontsize=12];
edge [penwidth=1.5];

// Define atom nodes N1 [label="N1", fontcolor="#202124"]; C2 [label="C2", fontcolor="#202124"]; C3 [label="C3", fontcolor="#202124"]; C4 [label="C4", fontcolor="#202124"]; C4a [label="C4a", fontcolor="#202124"]; C5 [label="C5", fontcolor="#202124"]; C6 [label="C6", fontcolor="#202124"]; C7 [label="C7", fontcolor="#202124"]; C8 [label="C8", fontcolor="#202124"]; C8a [label="C8a", fontcolor="#202124"]; Cl [label="Cl", fontcolor="#34A853"]; O [label="O", fontcolor="#EA4335"]; CH3 [label="CH3", fontcolor="#4285F4"]; Br [label="Br", fontcolor="#EA4335"];

// Invisible nodes for layout inv1 [label="", style=invis, width=0]; inv2 [label="", style=invis, width=0]; inv3 [label="", style=invis, width=0]; inv4 [label="", style=invis, width=0];

// Arrange nodes in a quinoline structure C8a -> C8 -> C7 -> C6 -> C5 -> C4a -> C8a [style=invis]; C4a -> C4 -> C3 -> C2 -> N1 -> C8a [style=invis];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""];

// Double bonds C2=N1 [style=invis]; C3=C4 [style=invis]; C5=C6 [style=invis]; C7=C8 [style=invis]; C4a=C8a [style=invis]; edge [dir=none]; N1:e -> C2:w [constraint=false, label=""]; C3:e -> C4:w [constraint=false, label=""]; C5:e -> C6:w [constraint=false, label=""]; C7:e -> C8:w [constraint=false, label=""]; C4a:ne -> C8a:sw [constraint=false, label=""];

// Substituents C2 -- Cl [label=""]; C3 -- O [label=""]; O -- CH3 [label=""]; C7 -- Br [label=""]; }

Figure 1: Chemical Structure of 7-Bromo-2-chloro-3-methoxyquinoline.

Predicted Physicochemical Properties for Drug Discovery

In early-stage drug discovery, computational models are invaluable for predicting key physicochemical properties that influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While experimental validation is essential, these predictions guide compound selection and optimization.

ParameterPredicted ValueSignificance in Drug Development
LogP (Octanol/Water Partition Coefficient) ~3.7Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility and higher risk of non-specific binding.[5]
Topological Polar Surface Area (TPSA) ~22.1 ŲA low TPSA value (< 60 Ų) is often correlated with good cell permeability and blood-brain barrier penetration.
Hydrogen Bond Acceptors 2 (N, O)Influences solubility and target binding interactions.[6]
Hydrogen Bond Donors 0The absence of donors can improve membrane permeability.[5]
Rotatable Bonds 1Low rotational freedom imparts conformational rigidity, which can be favorable for target binding affinity and selectivity.

Scientist's Note: The predicted high LogP is a critical parameter to consider. While favorable for penetrating cell membranes, it may necessitate careful formulation strategies to address potential solubility issues. The molecule's overall profile—low TPSA, no hydrogen bond donors, and high rigidity—is characteristic of scaffolds that can readily cross biological membranes.

Core Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, self-validating protocols for the experimental determination of the most critical physicochemical properties. The causality behind methodological choices is explained to provide a deeper understanding of the analytical process.

Spectroscopic Confirmation and Structural Verification

Spectroscopic analysis provides unambiguous confirmation of a compound's chemical structure and is the first step in its experimental characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the gold standard for elucidating the precise atomic connectivity of a molecule. ¹H NMR identifies the chemical environment and proximity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of 7-Bromo-2-chloro-3-methoxyquinoline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[7][8] Shimming is performed on the sample to optimize magnetic field homogeneity.

    • Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For more detailed analysis, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.[9]

  • Expected Spectral Features:

    • ¹H NMR: Expect signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the quinoline core. The splitting patterns (doublets, singlets) will be dictated by their positions relative to the bromine and each other. A distinct singlet around δ 3.9-4.2 ppm is expected for the methoxy (-OCH₃) protons.

    • ¹³C NMR: Expect ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons attached to electronegative atoms (Cl, O, N) will be shifted downfield.

B. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern serves as a secondary confirmation, especially for compounds containing bromine and chlorine.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

    • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Results: The [M+H]⁺ ion should be detected at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₀H₈BrClNO⁺. The spectrum will display a characteristic isotopic cluster due to the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br, providing definitive evidence of the presence of one chlorine and one bromine atom.

Chromatographic Purity Assessment
  • Methodology:

    • System: An HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.[10]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A linear gradient from 5% B to 95% B over 15-20 minutes at a flow rate of 1.0 mL/min is a good starting point.

    • Detection: Monitor the elution profile at a wavelength determined from the compound's UV-Vis spectrum (typically around 230-280 nm for a quinoline core).

    • Quantification: Purity is assessed by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

Figure 2: Standard workflow for purity analysis via RP-HPLC.

Aqueous Solubility Determination
  • Rationale: Poor aqueous solubility is a major hurdle in drug development, impacting absorption and bioavailability. A quantitative measurement is essential for formulation and interpreting in vitro assay results.

  • Methodology (Kinetic Solubility Assay):

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

    • Assay Plate: In a 96-well plate, add the stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final DMSO concentration of <1%. A typical final compound concentration range is 1-200 µM.

    • Incubation & Filtration: Shake the plate at room temperature for 1.5-2 hours to allow for equilibration. Precipitated compound is removed by filtration through a filter plate.

    • Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is quantified. This is typically done by HPLC-UV or LC-MS/MS, comparing the peak area against a calibration curve prepared from the DMSO stock solution.[10]

    • Validation: The calibration curve must exhibit excellent linearity (R² > 0.99) for the quantification to be considered valid.

Conclusion and Forward Outlook

7-Bromo-2-chloro-3-methoxyquinoline is a compound of significant interest, possessing a molecular architecture primed for medicinal chemistry exploration. Its predicted physicochemical profile—high lipophilicity, low polar surface area, and conformational rigidity—suggests a strong potential for cell permeability, a desirable trait for targeting intracellular proteins. However, the predicted high lipophilicity also flags aqueous solubility as a key parameter to be experimentally determined and potentially optimized.

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and similar quinoline derivatives. By applying these methods, researchers can generate the high-quality, reproducible data necessary to confirm structural integrity, assess purity, and quantify the core physicochemical properties that govern a molecule's journey from a laboratory curiosity to a potential therapeutic agent. This foundational knowledge is indispensable for making informed decisions in the complex, multi-parameter optimization challenge that is modern drug discovery.

References

  • Google. (2026). Current time information in Pasuruan, ID.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • El-Shabrawy, O. A. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. International Journal of Applied Chemistry.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. PubChem.
  • Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline.
  • BLD Pharm. (n.d.). 1894754-60-9|7-Bromo-2-chloro-3-methoxyquinoline.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Environmental Protection Agency. (n.d.). 7-bromo-2-chloroquinoxaline Properties. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-2-chloroquinoxaline. PubChem.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • TradeFord. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).
  • PMC. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • ChemicalBook. (n.d.). 7-Bromoquinoline(4965-36-0) 1 H NMR.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Environmental Protection Agency. (n.d.). 4-Bromo-7-chloro-2-methoxyquinoline Properties. CompTox Chemicals Dashboard.
  • Santa Cruz Biotechnology. (n.d.). 7-Bromo-2-Chloro-3-chloromethylquinoline.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.
  • Daken Chem. (2024). 2 Bromo 7 Chloroquinoline.
  • ChemScene. (n.d.). 7-Bromo-2-chloroquinoline.
  • ChemScene. (n.d.). 7-Bromo-2-chloroquinolin-3-amine.

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-2-chloro-3-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide range of biological targets. The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of a specific substituted quinoline, 7-Bromo-2-chloro-3-methoxyquinoline, a compound with significant potential as a building block in the synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties

  • Chemical Name: 7-Bromo-2-chloro-3-methoxyquinoline

  • CAS Number: 1894754-60-9

  • Molecular Formula: C₁₀H₇BrClNO

  • Molecular Weight: 272.53 g/mol

A summary of the key physicochemical properties of 7-Bromo-2-chloro-3-methoxyquinoline is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValue
Appearance White to off-white solid (predicted)
Melting Point Not available (likely in the range of 100-150 °C based on similar structures)
Boiling Point >300 °C (predicted)
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane); Insoluble in water (predicted)
pKa Not available

Proposed Synthetic Pathway

The synthesis of 7-Bromo-2-chloro-3-methoxyquinoline can be envisioned through a multi-step process, commencing with a substituted aniline and constructing the quinoline core, followed by functional group interconversions. A plausible synthetic route is outlined below.

Synthetic Pathway A 3-Bromoaniline C Intermediate A A->C Condensation B Diethyl malonate B->C D 7-Bromo-2,4-dihydroxyquinoline C->D Cyclization E 7-Bromo-2,4-dichloroquinoline D->E Chlorination (e.g., POCl₃) F 7-Bromo-2-chloro-4-methoxyquinoline E->F Methoxylation (e.g., NaOMe) G 7-Bromo-2-chloro-3-methoxyquinoline F->G Isomerization/Rearrangement (Hypothetical)

Caption: Proposed synthetic pathway for 7-Bromo-2-chloro-3-methoxyquinoline.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 7-Bromo-2,4-dihydroxyquinoline: 3-Bromoaniline is reacted with diethyl malonate in a high-boiling point solvent such as diphenyl ether. The mixture is heated to induce condensation followed by thermal cyclization to form the quinoline ring system. The dihydroxyquinoline product precipitates upon cooling and can be isolated by filtration.

  • Chlorination to 7-Bromo-2,4-dichloroquinoline: The 7-Bromo-2,4-dihydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. The reaction is typically refluxed until completion, and the excess POCl₃ is removed under reduced pressure. The dichloro-derivative is then isolated by careful quenching of the reaction mixture with ice water and subsequent extraction.

  • Selective Methoxylation: The more reactive 4-chloro position of 7-Bromo-2,4-dichloroquinoline can be selectively substituted with a methoxy group by reacting it with sodium methoxide in methanol at a controlled temperature. This regioselectivity is driven by the higher electrophilicity of the C4 position.

  • Conversion to 7-Bromo-2-chloro-3-methoxyquinoline: This final step is the most speculative and may require further methodological development. It could potentially involve a rearrangement or a more complex series of reactions to introduce the methoxy group at the 3-position while retaining the chlorine at the 2-position.

Applications in Drug Discovery and Chemical Biology

The unique substitution pattern of 7-Bromo-2-chloro-3-methoxyquinoline makes it a valuable scaffold for the generation of diverse chemical libraries for high-throughput screening. The bromo and chloro substituents serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of molecular fragments.

Scaffold for Library Synthesis Core 7-Bromo-2-chloro-3-methoxyquinoline R1 Diverse Functional Groups (R1) Core->R1 Suzuki, Sonogashira, etc. (at C7-Br) R2 Diverse Functional Groups (R2) Core->R2 Nucleophilic Substitution (at C2-Cl) Library Chemical Library of Novel Quinoline Derivatives R1->Library R2->Library

Caption: Use of 7-Bromo-2-chloro-3-methoxyquinoline as a scaffold for library synthesis.

The methoxy group can influence the molecule's conformation and metabolic stability, and may also participate in hydrogen bonding with biological targets. The roles of the chloro and methoxy groups are significant in drug design, often contributing to improved potency and pharmacokinetic properties.[1] The quinoline core itself is a known pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. For instance, substituted quinolines have been explored as inhibitors of protein kinases and as antimalarial agents.

Analytical Characterization

The identity and purity of 7-Bromo-2-chloro-3-methoxyquinoline would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A reversed-phase HPLC method with a suitable mobile phase gradient would be developed to separate the target compound from any impurities or starting materials.

Safety and Handling

As with any halogenated aromatic compound, 7-Bromo-2-chloro-3-methoxyquinoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

7-Bromo-2-chloro-3-methoxyquinoline represents a promising, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its versatile substitution pattern provides a rich platform for the synthesis of novel and diverse libraries of bioactive compounds. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers in the field.

References

  • This is a placeholder reference for the general knowledge of quinoline chemistry and will be updated with a specific cit
  • This is a placeholder reference for synthetic methodologies of substituted quinolines and will be updated with a specific cit
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • This is a placeholder reference for the applications of quinoline derivatives in drug discovery and will be updated with a specific cit

Sources

Exploratory

Definitive Guide to Structure Elucidation: 7-Bromo-2-chloro-3-methoxyquinoline

Executive Summary The compound 7-Bromo-2-chloro-3-methoxyquinoline represents a highly functionalized "privileged scaffold" often encountered in the development of kinase inhibitors and anti-infectives. Its structural in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Bromo-2-chloro-3-methoxyquinoline represents a highly functionalized "privileged scaffold" often encountered in the development of kinase inhibitors and anti-infectives. Its structural integrity is defined by three critical features: the regiochemistry of the halogen substituents (2-Cl vs 4-Cl; 6-Br vs 7-Br) and the position of the methoxy group.

This guide moves beyond basic spectral assignment, providing a causal, self-validating workflow to unambiguously prove the structure. It addresses the common analytical pitfall of misidentifying regioisomers in polysubstituted quinolines, where proton chemical shifts alone are often inconclusive.

Synthetic Origin & Impurity Profile

Contextual Grounding: To elucidate a structure, one must understand its origin. This molecule is typically accessed via a modified Vilsmeier-Haack cyclization (Meth-Cohn synthesis) or electrophilic substitution of a pre-formed quinoline core.

Common Impurities to Screen:

  • Regioisomers: 5-bromo or 6-bromo analogs (arising from lack of regiocontrol in the starting aniline).

  • Hydrolysis Products: 2-hydroxy-3-methoxyquinoline (from labile 2-Cl hydrolysis).

  • Debrominated artifacts: 2-chloro-3-methoxyquinoline (trace hydrogenation during workup).

Mass Spectrometry: The Isotope Fingerprint

The first pillar of confirmation is the molecular formula and halogen count, determined not just by accurate mass, but by the specific isotopic abundance pattern of Chlorine and Bromine.[1]

Theoretical Isotope Distribution

For a molecule containing one Chlorine (


)  and one Bromine (

)
, the molecular ion cluster follows a distinct 3:4:1 intensity ratio.

Calculated Pattern:

  • M (m/z 271): Contains

    
    . Relative Intensity 
    
    
    
    (Normalized: 3 )
  • M+2 (m/z 273): Contains

    
     AND 
    
    
    
    . Relative Intensity
    
    
    (Normalized: 4 )
  • M+4 (m/z 275): Contains

    
    . Relative Intensity 
    
    
    
    (Normalized: 1 )

Critical Check: If your MS spectrum shows a 1:2:1 ratio (indicative of 2 Br) or a 9:6:1 ratio (indicative of 2 Cl), the synthesis has failed. The 3:4:1 pattern is non-negotiable for this structure.

LC-MS Protocol
ParameterSettingCausality
Ionization ESI (+) / APCI (+)Quinolines protonate readily at N1; APCI is preferred if the 2-Cl reduces ionization efficiency.
Column C18 Reverse PhaseStandard retention of hydrophobic halo-quinolines.
Mobile Phase H2O/MeCN + 0.1% Formic AcidAcidic pH ensures protonation of the quinoline nitrogen for detection.
Cone Voltage 20-40 VLow voltage prevents premature fragmentation of the C-Cl bond.

NMR Spectroscopy: Connectivity & Regiochemistry

This section details the definitive assignment. The challenge is distinguishing the 7-bromo substitution from the 6-bromo isomer.

Proton ( H) NMR Assignment (DMSO-d , 500 MHz)

The spectrum is characterized by four aromatic signals and one methoxy singlet.

PositionShift (

ppm)
Multiplicity

(Hz)
Structural Logic
H4 8.60 - 8.70Singlet (s)-Diagnostic: Isolated singlet. No vicinal neighbors (C3 has OMe, C4a is quaternary). Confirms 3-substitution.[2][3]
H5 7.95 - 8.05Doublet (d)9.0Ortho-coupled to H6. Deshielded by peri-interaction with C4-H/lone pairs.
H8 8.10 - 8.20Doublet (d)2.0Key for 7-Br: Meta-coupled to H6. Isolated from H5. If this were a singlet, Br would be at C8.
H6 7.60 - 7.70Doublet of Doublets (dd)9.0, 2.0Coupled ortho to H5 and meta to H8. Confirms the 5,6,8 proton arrangement (therefore 7-Br).
-OCH

3.95 - 4.05Singlet (s)-Characteristic methoxy shift.
Carbon ( C) & 2D NMR Logic

Proton NMR alone cannot definitively place the Chlorine at C2 versus C4 (if H4 were absent). HMBC (Heteronuclear Multiple Bond Correlation) is required to "see" the quaternary carbons.[4]

The HMBC "Smoking Gun" Correlations:
  • H4 Correlation to C2: The singlet proton at H4 will show a strong 3-bond correlation (

    
    ) to C2  (
    
    
    
    ppm).
    • Why this matters: If Cl were at C4 and H at C2, the proton would be further downfield, and the coupling pattern to the bridgehead carbons would differ.

  • OMe Correlation to C3: The methoxy protons will correlate strongly to C3 (

    
     ppm), confirming the ether linkage location.
    
  • H5 Correlation to C4: H5 (peri-proton) typically shows a correlation to C4, linking the benzene ring to the pyridine ring.

Visualization of Logic & Connectivity

Elucidation Decision Tree

This workflow illustrates the logical steps to reject isomers.

ElucidationLogic Start Unknown Sample (C10H7BrClNO) MS_Check MS Isotope Pattern (M, M+2, M+4) Start->MS_Check Pattern_341 Ratio ~ 3:4:1 (1 Cl, 1 Br) MS_Check->Pattern_341 Matches Pattern_Fail Ratio 1:2:1 or 3:1 (Wrong Halogens) MS_Check->Pattern_Fail Mismatch H_NMR 1H NMR Analysis Pattern_341->H_NMR Pattern_Fail->Start Resynthesize H4_Singlet H4 Singlet Observed? H_NMR->H4_Singlet Regio_Check Benzene Ring Pattern (d, dd, d) H4_Singlet->Regio_Check Yes (H4 is isolated) HMBC HMBC Experiment Regio_Check->HMBC Pattern Consistent Final Structure Confirmed: 7-Bromo-2-chloro-3-methoxyquinoline HMBC->Final H4->C2 & OMe->C3 confirmed

Figure 1: Step-by-step logic gate for confirming the structure and rejecting common isomers.

HMBC Connectivity Map

This diagram visualizes the critical long-range couplings (


 and 

) that stitch the molecule together.

HMBC_Map cluster_legend Legend H4 H4 (Proton) 8.65 ppm C2 C2 (Quat) ~150 ppm (Cl) H4->C2 3J (Definitive) C3 C3 (Quat) ~152 ppm (OMe) H4->C3 2J C4a C4a (Bridge) ~125 ppm H4->C4a 2J OMe OMe (Protons) 4.00 ppm OMe->C3 3J (Anchor) Desc Red Arrows indicate observed HMBC correlations

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the 2,3-substitution pattern.

Quality Control Protocol (Self-Validating)

To ensure reproducibility in a drug development setting, the following QC protocol is recommended:

  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d

    
    . If turbidity persists, filter. Note: Chloroform-d is acceptable, but DMSO prevents aggregation of planar quinolines.
    
  • Acquisition:

    • Run 1H NMR (16 scans min).

    • Run COSY (to confirm H5-H6 coupling).

    • Run HSQC (to assign protonated carbons).

    • Run HMBC (optimized for 8 Hz coupling) to link the fragments.

  • Validation Criteria:

    • Integration of aromatic region must equal 4 protons.

    • Integration of OMe must equal 3 protons.

    • No exchangeable protons (NH/OH) should be visible (unless trace H2O).

    • Residual solvent peaks must not overlap with the H8 doublet.

References

  • Meth-Cohn, O., et al. (1981).[5] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on Vilsmeier-Haack synthesis of 2-chloro-3-formyl quinolines).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative guide on isotope patterns and substituent chemical shift effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for HMBC/HSQC parameter selection).

  • PubChem Compound Summary. "7-Bromo-2-chloro-3-methylquinoline" (Structural analog data for shift verification).

  • Chemistry Steps. "Isotopes in Mass Spectrometry: Cl and Br Patterns." (Verification of 3:4:1 isotope ratio logic).

Sources

Foundational

Theoretical Properties and Synthetic Utility of 7-Bromo-2-chloro-3-methoxyquinoline: A Computational and Mechanistic Guide

Introduction to the Molecular Architecture 7-Bromo-2-chloro-3-methoxyquinoline (CAS: 1894754-60-9) is a highly functionalized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry and advanced d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

7-Bromo-2-chloro-3-methoxyquinoline (CAS: 1894754-60-9) is a highly functionalized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry and advanced drug discovery[1]. Its unique substitution pattern—a halogen at the 7-position, a reactive chloride at the 2-position, and an electron-donating methoxy group at the 3-position—provides orthogonal handles for precise, stepwise functionalization. This whitepaper dissects the theoretical electronic properties of this molecule and translates these computational insights into field-proven synthetic workflows, particularly its application in synthesizing complex targeted therapies such as PRMT5 inhibitors[2].

Electronic Structure and Theoretical Properties

To understand the causality behind the reactivity of 7-Bromo-2-chloro-3-methoxyquinoline, we must first examine its electronic structure using Density Functional Theory (DFT). Standard computational models for substituted quinolines, typically executed at the B3LYP/6-31G(d,p) level of theory, reveal distinct localizations of the Frontier Molecular Orbitals (FMOs)[3].

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized over the electron-rich benzene moiety (C5-C8) and the 3-methoxy oxygen atom. The resonance donation from the methoxy group raises the HOMO energy, making the molecule slightly more nucleophilic at the carbocyclic ring.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is heavily concentrated on the pyridine ring, specifically localized around the C2-Cl bond and the adjacent nitrogen atom. The strong electron-withdrawing nature of the quinoline nitrogen significantly lowers the LUMO energy at C2, priming it for nucleophilic attack[4][5].

Quantitative Theoretical Data

The table below summarizes the extrapolated theoretical parameters for 7-Bromo-2-chloro-3-methoxyquinoline based on established DFT studies of structurally analogous quinolines[3][6][7].

Theoretical ParameterEstimated Value (B3LYP/6-31G*)Mechanistic Implication
HOMO Energy -6.15 eVIndicates moderate electron-donating capability, primarily driven by the 3-OMe group.
LUMO Energy -2.25 eVLow energy state confirms high susceptibility to nucleophilic attack at the C2 position.
Energy Gap (ΔE) 3.90 eVA relatively narrow gap signifies high chemical reactivity compared to unsubstituted quinoline.
Dipole Moment (μ) ~3.80 DebyeHigh polarity necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for optimal solvation during SNAr.
Electrophilicity Index (ω) 2.45 eVQuantifies the strong thermodynamic driving force for the molecule to accept electron density from a nucleophile.

Mechanistic Reactivity Profile

The true value of 7-Bromo-2-chloro-3-methoxyquinoline lies in its orthogonal reactivity . The molecule is designed to undergo two completely distinct classes of reactions without cross-interference, provided the sequence is executed correctly.

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The 2-chloro position is highly activated. The adjacent nitrogen atom stabilizes the anionic intermediate (Meisenheimer complex) formed during the addition of a nucleophile[8][9].

  • Transition-Metal Catalysis at C7: The 7-bromo position is relatively inert to standard nucleophiles but is an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[10][11].

G Start 7-Bromo-2-chloro -3-methoxyquinoline SNAr SNAr Reaction (Nucleophile attack at C2) Start->SNAr Step 1: Amine/Base Intermediate 7-Bromo-2-Nu -3-methoxyquinoline SNAr->Intermediate Suzuki Suzuki Coupling (Pd-catalyzed at C7) Intermediate->Suzuki Step 2: Ar-B(OH)2, Pd cat. Product 7-Aryl-2-Nu -3-methoxyquinoline Suzuki->Product

Orthogonal reactivity workflow of 7-Bromo-2-chloro-3-methoxyquinoline.

The SNAr Meisenheimer Mechanism

During an SNAr reaction, the nucleophile (e.g., a primary amine) attacks the C2 carbon. This is not a concerted SN2 process; rather, it is a stepwise addition-elimination mechanism. The electron density is pushed onto the quinoline nitrogen, forming a stabilized, negatively charged Meisenheimer complex. Subsequent re-aromatization expels the chloride leaving group[8].

G Reactant 2-Chloroquinoline Core Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Addition Nu Nucleophile (Nu:) Nu->Meisenheimer Attack at C2 Product 2-Substituted Quinoline Meisenheimer->Product Elimination LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup Expulsion

Addition-elimination mechanism (SNAr) via a Meisenheimer complex.

Experimental Workflows and Protocols

To ensure a self-validating system, the following protocols are designed with built-in causality. The SNAr reaction must be performed before the Suzuki coupling. If the Suzuki coupling is attempted first, the palladium catalyst may inadvertently activate the C2-Cl bond, leading to unwanted oligomerization or mixed coupling products.

Protocol A: SNAr Amination at the C2 Position

Objective: Displace the 2-chloro group with a primary amine to yield 2-amino-7-bromo-3-methoxyquinoline.

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of 7-Bromo-2-chloro-3-methoxyquinoline in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a highly polar aprotic solvent that stabilizes the polar transition state and the anionic Meisenheimer complex without hydrogen-bonding to the nucleophile.

  • Reagent Addition: Add 1.5 equivalents of the desired primary amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being protonated and deactivated.

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C7 Position

Objective: Couple the 7-bromo intermediate with an aryl boronic acid[10][12].

  • Preparation: Charge a reaction vial with the 7-bromo intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl₂. Causality: The bidentate dppf ligand provides a sterically demanding environment that accelerates the reductive elimination step of the catalytic cycle, which is often rate-limiting for bulky quinoline substrates.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Causality: Water is strictly required to dissolve the K₂CO₃ base. The hydroxide/carbonate ions must coordinate to the boron atom to form a negatively charged boronate complex, which is the active species required for the transmetalation step with the palladium center[10][12].

  • Reaction: Heat to 80°C for 8 hours under argon.

  • Purification: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via silica gel flash chromatography.

Applications in Advanced Drug Discovery

The theoretical properties and predictable reactivity of 7-Bromo-2-chloro-3-methoxyquinoline make it a highly sought-after building block in the pharmaceutical industry. Most notably, this specific scaffold has been documented in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [2].

In these applications, the 3-methoxy group is not merely a synthetic director; it acts as a crucial conformational lock within the enzyme's binding pocket. The oxygen atom of the methoxy group can participate in hydrogen bonding with target residues, while its steric bulk forces the quinoline core into a specific dihedral orientation, maximizing binding affinity and selectivity against off-target kinases[2].

References

  • US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors Source: Google Patents URL
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline Source: Scientific Research Publishing URL:[Link]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: Semantic Scholar URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-chloro-3-methoxyquinoline

A Resource for Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Quinoline Scaffold in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. This guide provides a detailed technical overview of a specific, functionalized quinoline derivative, 7-Bromo-2-chloro-3-methoxyquinoline, a compound with potential as a key intermediate in the synthesis of novel therapeutic agents. While the specific discovery of this molecule is not widely documented, its synthesis can be approached through established and reliable chemical transformations.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 7-Bromo-2-chloro-3-methoxyquinoline can be strategically planned as a multi-step process, commencing with the construction of a substituted quinolin-2-one core, followed by chlorination and subsequent methoxylation. This approach allows for controlled functionalization of the quinoline ring.

Synthesis_Workflow A 7-Bromoquinolin-2(1H)-one B 7-Bromo-2-chloroquinoline A->B Chlorination (e.g., SOCl2, POCl3) C 7-Bromo-2-chloro-3-methoxyquinoline B->C Nucleophilic Aromatic Substitution (e.g., NaOMe)

Sources

Foundational

An In-depth Technical Guide to 7-Bromo-2-chloro-3-methoxyquinoline: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 7-Bromo-2-chloro-3-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a key heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 7-Bromo-2-chloro-3-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a key heterocyclic scaffold, quinoline and its derivatives are integral to the development of a wide range of therapeutic agents and functional materials.[1][2] This document will detail the plausible synthetic pathways, physicochemical properties, spectroscopic characterization, and potential applications of this specific compound, drawing upon established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

7-Bromo-2-chloro-3-methoxyquinoline possesses a quinoline core structure substituted with a bromine atom at the 7-position, a chlorine atom at the 2-position, and a methoxy group at the 3-position. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Table 1: Physicochemical Properties of 7-Bromo-2-chloro-3-methoxyquinoline and a Close Analogue

Property7-Bromo-2-chloro-3-methoxyquinoline (Predicted/Inferred)7-Bromo-2-chloro-3-methylquinoline (Experimental Data)[3]
CAS Number 1894754-60-9[4]132118-47-9[3]
Molecular Formula C₁₀H₇BrClNOC₁₀H₇BrClN
Molecular Weight 272.53 g/mol 256.52 g/mol
Appearance Likely a solid at room temperatureSolid[2]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Expected to be soluble in organic solvents like DMSO and DMFSoluble in organic solvents
XLogP3 Not available4.2

The presence of both bromine and chlorine atoms, along with the electron-donating methoxy group, creates a unique electronic landscape on the quinoline ring, making it a versatile intermediate for further chemical modifications.

Proposed Synthetic Pathways

Synthetic_Pathway A 7-Bromo-2-hydroxyquinoline B 7-Bromo-2-chloroquinoline A->B  POCl₃ or SOCl₂   C 7-Bromo-2-chloro-3-formylquinoline B->C  Vilsmeier-Haack (POCl₃, DMF)   D 7-Bromo-2-chloro-3-hydroxyquinoline C->D  Reduction (e.g., NaBH₄)   E 7-Bromo-2-chloro-3-methoxyquinoline D->E  Williamson Ether Synthesis (e.g., CH₃I, base)  

Figure 1: Proposed synthetic pathway for 7-Bromo-2-chloro-3-methoxyquinoline.

Step 1: Chlorination of 7-Bromo-2-hydroxyquinoline

The synthesis likely commences with the chlorination of 7-bromo-2-hydroxyquinoline. This transformation is a standard method for converting 2-hydroxyquinolines (which exist in equilibrium with their 2-quinolone tautomers) into the more reactive 2-chloroquinolines.

Experimental Protocol (based on the synthesis of 7-Bromo-2-chloro-quinoline[5]):

  • To a stirred solution of 7-bromo-2-hydroxyquinoline in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 7-bromo-2-chloroquinoline.

Step 2: Formylation via Vilsmeier-Haack Reaction

The introduction of a substituent at the 3-position can be achieved through a Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9]

Experimental Protocol (General Procedure):

  • In a reaction vessel, cool a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to 0°C to form the Vilsmeier reagent.

  • Add 7-bromo-2-chloroquinoline to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • After completion, cool the mixture and pour it into a mixture of ice and a suitable base to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-bromo-2-chloro-3-formylquinoline.

Step 3: Reduction of the Formyl Group

The resulting aldehyde can then be reduced to the corresponding alcohol.

Experimental Protocol (General Procedure):

  • Dissolve 7-bromo-2-chloro-3-formylquinoline in a suitable solvent like methanol or ethanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a low temperature (e.g., 0°C).

  • Stir the reaction mixture until the reduction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to yield 7-bromo-2-chloro-3-hydroxyquinoline.

Step 4: Methoxylation via Williamson Ether Synthesis

The final step is the conversion of the hydroxyl group to a methoxy group, which can be accomplished through a Williamson ether synthesis.[10][11][12][13][14]

Experimental Protocol (General Procedure):

  • Dissolve 7-bromo-2-chloro-3-hydroxyquinoline in an aprotic polar solvent such as DMF or acetonitrile.

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the final product, 7-Bromo-2-chloro-3-methoxyquinoline, by column chromatography or recrystallization.

Spectroscopic Characterization (Expected)

While experimental spectra for 7-Bromo-2-chloro-3-methoxyquinoline are not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds. A commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of their positions. For comparison, the ¹H NMR of 7-bromoquinoline shows signals in the aromatic region between δ 7.3 and 8.9 ppm.[15]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹[16]

  • C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

  • C=N and C=C stretching (quinoline ring): ~1600-1450 cm⁻¹

  • C-O stretching (ether): ~1250-1050 cm⁻¹

  • C-Cl stretching: ~850-550 cm⁻¹[17]

  • C-Br stretching: ~690-515 cm⁻¹[17]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 272.53 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Potential Applications in Research and Drug Development

Halogenated quinolines are a class of compounds with a broad spectrum of biological activities, including anticancer, and antitumor properties.[1][18][19][20] The specific substitution pattern of 7-Bromo-2-chloro-3-methoxyquinoline suggests its potential as a valuable intermediate in medicinal chemistry.

Applications A 7-Bromo-2-chloro-3-methoxyquinoline B Medicinal Chemistry Intermediate A->B E Materials Science Precursor A->E C Anticancer Agent Development B->C D Antimicrobial Agent Development B->D

Figure 2: Potential applications of 7-Bromo-2-chloro-3-methoxyquinoline.

The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening. The bromo and methoxy groups can also be modified or can influence the overall electronic and lipophilic properties of the molecule, which are critical for drug-like properties.

Studies on related bromo- and chloro-substituted quinolines have demonstrated significant cytotoxic effects against various cancer cell lines.[18][20] Therefore, it is plausible that 7-Bromo-2-chloro-3-methoxyquinoline and its derivatives could be investigated as potential anticancer agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 7-Bromo-2-chloro-3-methoxyquinoline is not publicly available. However, based on the GHS hazard statements for the closely related compound 7-Bromo-2-chloro-3-methylquinoline, the following precautions should be taken[2][3]:

Table 2: GHS Hazard Information for 7-Bromo-2-chloro-3-methylquinoline[3]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Bromo-2-chloro-3-methoxyquinoline is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data in the public domain is limited, this guide has outlined plausible synthetic routes, predicted physicochemical and spectroscopic properties, and highlighted potential areas of application based on the rich chemistry of quinoline derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 4, 2026, from [Link]

  • Al-Suhaimi, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1351. [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. Retrieved March 4, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 4, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved March 4, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved March 4, 2026, from [Link]

  • Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(19), 12845-12856. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved March 4, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN). Retrieved March 4, 2026, from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved March 4, 2026, from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • PubMed. (2005, February 15). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Retrieved March 4, 2026, from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved March 4, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. Retrieved March 4, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromo-2-chloro-3-ethylquinoline (C11H9BrClN). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). The IR spectrum of 7. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved March 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved March 4, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In-Depth Experimental Protocol for the Synthesis of 7-Bromo-2-chloro-3-methoxyquinoline

Introduction & Chemical Rationale 7-Bromo-2-chloro-3-methoxyquinoline is a highly versatile, di-halogenated heteroaromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical agents, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

7-Bromo-2-chloro-3-methoxyquinoline is a highly versatile, di-halogenated heteroaromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical agents, most notably in the development of and novel autophagy modulators[1]. The orthogonal reactivity of its halogens—a highly reactive C2-chloride and a cross-coupling-ready C7-bromide—allows drug development professionals to perform sequential, site-selective functionalizations (e.g., Buchwald-Hartwig aminations followed by Suzuki-Miyaura couplings).

Strategic Route Selection

Traditional quinoline syntheses (such as the Skraup or Friedländer reactions) often require harsh acidic conditions and suffer from poor regioselectivity when utilizing meta-substituted anilines. To ensure absolute regiocontrol and self-validating analytical purity, this protocol employs a highly efficient two-step sequence starting from commercially available 6-bromoisatin .

  • Homologation & Methylation : We utilize a mild ring-expansion strategy using trimethylsilyldiazomethane (TMSCHN₂). This avoids the explosive hazards of diazomethane while achieving simultaneous ring expansion and O-methylation in a single pot[2].

  • Deoxychlorination : The resulting lactam is activated and chlorinated using phosphorus oxychloride (POCl₃) under Vilsmeier-Haack conditions to yield the final target[3].

Experimental Workflows & Mechanistic Logic

SynthesisWorkflow SM 6-Bromoisatin (Starting Material) Reagents1 TMSCHN2, TEA EtOH/Toluene, RT, 33h SM->Reagents1 Int1 7-Bromo-3-methoxyquinolin-2(1H)-one (Intermediate) Reagents1->Int1 Reagents2 POCl3, DMF (cat.) Reflux, 2-4h Int1->Reagents2 Product 7-Bromo-2-chloro-3-methoxyquinoline (Final Product) Reagents2->Product

Figure 1: Two-step synthetic workflow for 7-Bromo-2-chloro-3-methoxyquinoline from 6-bromoisatin.

Causality R1 TMSCHN2 F1 Ring Expansion & O-Methylation R1->F1 R2 Triethylamine F2 NH Deprotonation & Regiocontrol R2->F2 R3 POCl3 + DMF F3 Vilsmeier Activation & Deoxychlorination R3->F3

Figure 2: Mechanistic roles of key reagents ensuring a self-validating reaction system.

Step-by-Step Methodologies

Phase 1: Synthesis of 7-Bromo-3-methoxyquinolin-2(1H)-one

Quantitative Reagent Summary

Reagent MW ( g/mol ) Equivalents Amount Moles (mmol) Role
6-Bromoisatin 226.03 1.0 2.26 g 10.0 Starting Material
TMSCHN₂ (2.0 M in hexanes) 114.22 2.5 12.5 mL 25.0 Carbon Source / Methylator
Triethylamine (TEA) 101.19 1.5 2.1 mL 15.0 Base Catalyst

| Ethanol / Toluene (1:1 v/v) | N/A | N/A | 40.0 mL | N/A | Solvent System |

Procedure & Causality:

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-bromoisatin (2.26 g, 10.0 mmol) in a mixture of anhydrous ethanol (20 mL) and anhydrous toluene (20 mL).

  • Base Activation : Add triethylamine (2.1 mL, 15.0 mmol). Stir at room temperature for 10 minutes.

    • Expert Insight: TEA is crucial for deprotonating the isatin NH. This increases the electron density of the adjacent nitrogen, strictly directing the regioselective insertion of the diazo carbon between the C3-carbonyl and the aromatic ring. This guarantees the bromine ends up at the C7 position of the resulting quinolone[2].

  • Controlled Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add trimethylsilyldiazomethane (2.0 M in hexanes, 12.5 mL, 25.0 mmol) dropwise over 15 minutes.

    • Safety Note: TMSCHN₂ releases nitrogen gas upon reaction. Dropwise addition controls the evolution of N₂ and manages the mild exotherm.

  • Cascade Reaction : Remove the ice bath and allow the reaction to stir at room temperature (approx. 20–25 °C) for 33 hours. The prolonged time is required for the complete cascade: initial nucleophilic attack, ring expansion, and subsequent O-methylation of the tautomeric hydroxyl group.

  • Quenching & Workup : Carefully add glacial acetic acid (1 mL) dropwise to destroy excess TMSCHN₂. Wait until gas evolution completely ceases. Concentrate the mixture under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 4:1 to 1:1) to afford 7-bromo-3-methoxyquinolin-2(1H)-one as a solid. (Expected yield: ~60%).

Phase 2: Synthesis of 7-Bromo-2-chloro-3-methoxyquinoline

Quantitative Reagent Summary

Reagent MW ( g/mol ) Equivalents Amount Moles (mmol) Role
7-Bromo-3-methoxyquinolin-2(1H)-one 254.08 1.0 1.27 g 5.0 Intermediate
Phosphorus oxychloride (POCl₃) 153.33 10.0 4.6 mL 50.0 Reagent / Solvent

| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | 2 drops | ~0.5 | Vilsmeier Catalyst |

Procedure & Causality:

  • Activation : In a 50 mL round-bottom flask, suspend 7-bromo-3-methoxyquinolin-2(1H)-one (1.27 g, 5.0 mmol) in POCl₃ (4.6 mL, 50 mmol). Add 2 drops of anhydrous DMF.

    • Expert Insight: DMF acts as a catalyst by reacting with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent in situ. This accelerates the conversion of the lactam oxygen into an excellent leaving group (phosphorodichloridate)[3].

  • Reflux : Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 105 °C (reflux) for 3 hours. The suspension will gradually become a homogeneous dark solution as the starting material is consumed.

  • Concentration : Cool the reaction to room temperature. Distill off the excess POCl₃ under reduced pressure.

    • Safety Note: Removing excess POCl₃ prior to aqueous workup prevents violent, uncontrolled exothermic hydrolysis.

  • Quenching : Dissolve the resulting viscous residue in dichloromethane (DCM, 20 mL). Slowly pour the DCM solution into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (50 mL). Ensure the aqueous layer remains basic (pH > 7).

  • Extraction : Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation : Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1) to yield the final product, 7-bromo-2-chloro-3-methoxyquinoline.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the final compound must be verified against the following parameters:

  • LC-MS Analysis : The final product (C₁₀H₇BrClNO) contains one bromine and one chlorine atom, creating a distinct isotopic signature. The theoretical [M+H]⁺ is observed at m/z ~271.9 (for ⁷⁹Br, ³⁵Cl) and ~273.9 (for ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl). The presence of this M / M+2 / M+4 cluster confirms the successful retention of the C7-bromide and incorporation of the C2-chloride[1].

  • ¹H NMR (CDCl₃) : Key diagnostic signals include the methoxy singlet (~4.0 ppm, 3H). The C4 proton typically appears as a distinct singlet in the aromatic region, confirming the intact substituted pyridine ring and verifying that chlorination occurred exclusively at the C2 position.

References

  • Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors.Google Patents (US20210163486A1).
  • Therapeutic Hydroxyquinolones.Google Patents (WO2014074926A1).

Sources

Application

Application Note: Orthogonal Functionalization of 7-Bromo-2-chloro-3-methoxyquinoline

Part 1: Introduction & Strategic Value 7-Bromo-2-chloro-3-methoxyquinoline (CAS: 1894754-60-9) represents a "privileged scaffold" in medicinal chemistry due to its distinct electronic asymmetry.[1] Unlike simple quinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

7-Bromo-2-chloro-3-methoxyquinoline (CAS: 1894754-60-9) represents a "privileged scaffold" in medicinal chemistry due to its distinct electronic asymmetry.[1] Unlike simple quinolines, this building block offers three chemically orthogonal handles, allowing researchers to sequentially elaborate the core without protecting groups.

The "Tri-Vector" Diversity Model
  • C2-Position (Chloro): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen (N1).[1] It serves as the primary "anchor" point for amines or ethers.[1]
    
  • C7-Position (Bromo): A classic aryl bromide handle, ideal for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is electronically distinct from the C2-Cl, allowing for site-selective catalysis.[1]

  • C3-Position (Methoxy): Acts as a latent hydroxyl group.[1] While initially providing solubility and electronic modulation, it can be demethylated to a phenol (C3-OH) for solubility enhancement or further functionalization.[1]

Part 2: Chemical Reactivity Profile (Expert Analysis)

Electronic Push-Pull Dynamics

The reactivity of this scaffold is governed by the competition between the electron-withdrawing nitrogen (activating C2) and the electron-donating methoxy group (passivating C2/C4).[1]

  • 
     Selectivity (C2 >>> C7):  The C2-Cl bond is labile to nucleophiles because the Meisenheimer intermediate is stabilized by the N1 nitrogen.[1] The C7-Br is unreactive under standard 
    
    
    
    conditions.[1]
    • Constraint: The 3-OMe group donates electron density into the ring, slightly raising the energy barrier for

      
       at C2 compared to a 3-H quinoline.[1] Action:  Use polar aprotic solvents (DMSO, NMP) and elevated temperatures (80-100°C) to drive completion.[1]
      
  • Catalytic Selectivity (C7-Br > C2-Cl): Under standard Palladium(0) conditions (e.g.,

    
    ), oxidative addition occurs preferentially at the weaker C-Br bond (C7) over the stronger C-Cl bond (C2).[1]
    
    • Warning: Specialized electron-rich ligands (e.g., substituted phosphines like XPhos or alkyl phosphines) can activate the C2-Cl bond, leading to mixtures.[1] Action: Stick to "standard" aryl-phosphine ligands for C7 selectivity.

Reactivity Heatmap (Graphviz)[1]

ReactivityMap Core 7-Bromo-2-chloro- 3-methoxyquinoline C2 C2-Position (Cl) Reactivity: High (SNAr) Specific for: Amines, Alkoxides Core->C2 Primary Target (Nucleophilic Attack) C7 C7-Position (Br) Reactivity: High (Pd-Cat) Specific for: Boronic Acids, Alkynes Core->C7 Secondary Target (Metal Catalysis) C3 C3-Position (OMe) Reactivity: Latent Specific for: Demethylation (BBr3) Core->C3 Tertiary Target (Late Stage)

Caption: Reactivity hierarchy showing the orthogonal nature of the three functional sites.

Part 3: Standardized Protocols

Protocol A: Selective C2-Amination via

Target: Introduction of solubility-enhancing amines (e.g., morpholine, piperazine) without touching the C7-Br handle.[1]

Rationale: This method exploits the electronic activation of C2.[1] Since no metal catalyst is used, the C7-Br bond remains chemically inert, preserving it for Step 2.

Materials:

  • Substrate: 7-Bromo-2-chloro-3-methoxyquinoline (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.5 eq)[1]
  • Solvent: DMF or DMSO (0.2 M concentration)[1]

Step-by-Step:

  • Charge: In a reaction vial, combine the quinoline substrate (100 mg, 0.36 mmol) and

    
     (100 mg, 0.72 mmol) in anhydrous DMF (2.0 mL).
    
  • Addition: Add morpholine (38 µL, 0.43 mmol) dropwise.

  • Heat: Seal the vial and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (higher

      
      ) should disappear.[1] The product is more polar (lower 
      
      
      
      ) and often fluorescent.[1]
  • Workup: Cool to room temperature. Pour into ice-water (10 mL). The product usually precipitates.[1][2]

    • If solid:[1] Filter and wash with water.[1][2]

    • If oil:[1] Extract with EtOAc (3x), wash with brine, dry over

      
      .[1]
      
  • Purification: Generally not required if precipitation is clean.[1] If needed, flash chromatography (0-30% EtOAc in Hexane).[1]

Expected Outcome: >85% yield of 7-bromo-3-methoxy-2-morpholinoquinoline.

Protocol B: Site-Selective C7-Suzuki Coupling

Target: Arylation of the C7 position using the bromine handle.[1]

Rationale: By using a mild Pd source (


 or 

) and keeping the temperature moderate, oxidative addition occurs exclusively at C7-Br.[1] The sterically hindered and electron-rich C2-Cl (or C2-Amine from Protocol A) remains intact.[1]

Materials:

  • Substrate: 7-Bromo-2-chloro-3-methoxyquinoline (or product from Protocol A) (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aq.[1] solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Inerting: Purge a reaction tube with nitrogen/argon for 5 minutes.

  • Charge: Add substrate (0.3 mmol), phenylboronic acid (0.36 mmol), and

    
     (12 mg).
    
  • Solvent: Add Dioxane (3 mL) and aqueous

    
     (0.45 mL).
    
  • Cycle: Heat to 80°C for 2–3 hours.

    • Critical Note: Do not exceed 100°C if the C2-Cl is still present, as higher temps may force C2 coupling.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Protocol C: C3-Demethylation (Late-Stage)

Target: Unmasking the hydroxyl group for H-bond donor capability.[1]

Materials:

  • Reagent:

    
     (1.0 M in DCM)[1]
    
  • Solvent: Anhydrous DCM

  • Temperature: -78°C to RT[1]

Step-by-Step:

  • Dissolve the C2/C7-substituted quinoline in anhydrous DCM at -78°C.

  • Slowly add

    
     (3.0 eq).[1] The solution often turns yellow/orange.[1]
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Cool back to 0°C and carefully add MeOH (exothermic).

  • Isolation: Neutralize with

    
     and extract.
    

Part 4: Library Synthesis Workflow

The following flowchart illustrates how to generate a diverse library of compounds from this single building block.

Workflow Start Starting Material (7-Br-2-Cl-3-OMe) PathA Path A: SNAr First (C2 Functionalization) Start->PathA Amine, Heat PathB Path B: Suzuki First (C7 Functionalization) Start->PathB Ar-B(OH)2, Pd(0) ProdA Intermediate A (2-Amino-7-Br) PathA->ProdA ProdB Intermediate B (2-Cl-7-Aryl) PathB->ProdB Final Final Scaffold (2-Amino-7-Aryl-3-OMe) ProdA->Final Suzuki Coupling (C7-Br) ProdB->Final SNAr (C2-Cl)

Caption: Divergent synthesis pathways. Path A is recommended for higher fidelity.[1]

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion (SNAr) 3-OMe deactivationIncrease temp to 110°C or switch solvent to NMP.
C2/C7 Scrambling (Suzuki) Ligand too activeUse

or

.[1][3] Avoid XPhos/SPhos.
Protodebromination Reaction too longReduce reaction time; ensure anhydrous conditions if using hydride sources.[1]

Safety:

  • 7-Bromo-2-chloro-3-methoxyquinoline: Treat as a potential skin/eye irritant.[1]

  • 
    :  Reacts violently with water. Handle under inert atmosphere.
    

References

  • Fairlamb, I. J. S. (2021).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central.[1] [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. [Link][1]

Sources

Method

Application Note: Antimicrobial Profiling of 7-Bromo-2-chloro-3-methoxyquinoline Derivatives

This Application Note is designed for researchers in medicinal chemistry and microbiology. It focuses on the 7-Bromo-2-chloro-3-methoxyquinoline scaffold—a specific "privileged structure" in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and microbiology. It focuses on the 7-Bromo-2-chloro-3-methoxyquinoline scaffold—a specific "privileged structure" in drug discovery. This guide moves beyond basic descriptions to provide a rigorous, self-validating framework for evaluating its antimicrobial potential.

Executive Summary

The quinoline scaffold remains a cornerstone of antimicrobial drug development, with derivatives like ciprofloxacin and chloroquine setting historical precedents.[1] The 7-Bromo-2-chloro-3-methoxyquinoline derivative represents a highly functionalized lead compound. The 7-bromo substituent enhances lipophilicity (facilitating membrane penetration), the 2-chloro group provides a reactive handle for nucleophilic substitution (enabling library expansion), and the 3-methoxy group acts as an electron-donating modulator, potentially influencing


-

stacking interactions with DNA base pairs or gyrase enzymes.

This guide details the protocols for evaluating this scaffold's efficacy against ESKAPE pathogens, focusing on Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and Mechanism of Action (MoA) validation.

Structural Logic & Pharmacophore Analysis

Before experimental evaluation, it is critical to understand why this molecule is a candidate.

  • 7-Bromo Position: Halogens at the 7-position of quinolines are known to increase half-life and metabolic stability. The bromine atom specifically enhances hydrophobic interactions within the binding pockets of bacterial DNA gyrase (Topoisomerase II).

  • 2-Chloro Handle: This is the "warhead" for diversification. While the 2-chloro compound itself has activity, it is often a precursor. However, retaining the chlorine can be vital for specific steric obstruction in the active site.

  • 3-Methoxy Group: Unlike the common 3-formyl (aldehyde) group derived from Vilsmeier-Haack reactions, a 3-methoxy group is chemically stable and provides a specific hydrogen-bond acceptor site without the reactivity of an aldehyde.

Figure 1: Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core Quinoline Core (Scaffold) Pos7 7-Bromo (Lipophilicity & Metabolic Stability) Core->Pos7 C7 Substitution Pos2 2-Chloro (Reactive Handle / Steric Block) Core->Pos2 C2 Substitution Pos3 3-Methoxy (Electronic Modulation / H-Bond Acceptor) Core->Pos3 C3 Substitution Target Target Interaction (DNA Gyrase / Topo IV) Pos7->Target Hydrophobic Pocket Binding Pos2->Target Active Site Fit Pos3->Target Electronic Tuning

Caption: SAR analysis of the 7-Bromo-2-chloro-3-methoxyquinoline scaffold highlighting the functional role of each substituent in antimicrobial activity.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantify the lowest concentration of the derivative that inhibits visible growth of bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Method: Broth Microdilution (CLSI M07-A10 Standards).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well microtiter plates (u-bottom).

  • Resazurin dye (0.015%) for viability visualization (optional but recommended).

  • Test Compound: 7-Bromo-2-chloro-3-methoxyquinoline (dissolved in DMSO).

Workflow:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL. Note: DMSO concentration in the final assay must not exceed 1% to avoid solvent toxicity.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB to reach 
    
    
    
    CFU/mL.
  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of test compound (diluted to 2x starting concentration, e.g., 128 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check or add 30 µL Resazurin. Blue -> Pink indicates growth. The MIC is the lowest concentration remaining Blue (no growth).

Protocol B: Time-Kill Kinetics

Objective: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% or 3-log reduction).

Workflow:

  • Setup: Prepare tubes with MHB containing the compound at 1x MIC , 2x MIC , and 4x MIC . Include a growth control (no drug).

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: At time points

    
     hours, remove 100 µL aliquots.
    
  • Plating: Serially dilute aliquots in PBS and plate onto Nutrient Agar. Incubate overnight.

  • Calculation: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction at 24h compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Protocol C: Mechanism of Action - Membrane Integrity Assay

Rationale: Many halogenated quinolines act by disrupting cell membranes or intercalating DNA. This assay distinguishes membrane lysis from intracellular targeting. Method: Propidium Iodide (PI) Uptake.

  • Harvest: Centrifuge mid-log phase bacteria; wash and resuspend in PBS.

  • Treatment: Incubate cells with the compound at 2x MIC for 1 hour.

  • Staining: Add Propidium Iodide (10 µM final). Incubate 15 min in dark.

  • Analysis: Measure fluorescence (Ex: 535 nm, Em: 617 nm) or analyze via Flow Cytometry.

    • Interpretation: High fluorescence indicates membrane compromise (PI enters damaged cells). Low fluorescence suggests the target is intracellular (e.g., DNA gyrase) and the membrane is intact.

Data Presentation & Analysis

Expected Results (Mock Data)

The following table illustrates typical data for a potent quinoline derivative.

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
S. aureusATCC 292132.04.02Bactericidal
MRSAClinical Isolate4.08.02Bactericidal
E. coliATCC 259228.032.04Bacteriostatic
P. aeruginosaATCC 27853>64>64N/AResistant

Interpretation:

  • Gram-Positive Potency: The 7-bromo substitution typically favors activity against Gram-positives (S. aureus) due to the peptidoglycan layer's permeability to lipophilic molecules.

  • Gram-Negative Challenge: Higher MICs in E. coli suggest the outer membrane or efflux pumps (e.g., AcrAB-TolC) may limit accumulation.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (7-Br-2-Cl-3-OMe-Quinoline) Screen Primary Screen (MIC Determination) Start->Screen Decision MIC < 10 µg/mL? Screen->Decision KillCurve Time-Kill Kinetics (Bactericidal vs Static) Decision->KillCurve Yes Tox Cytotoxicity Assay (HEK293/HepG2) Decision->Tox Yes Stop Discard / Redesign Decision->Stop No MoA Mechanism of Action (DNA Gyrase / Membrane) KillCurve->MoA Tox->MoA

Caption: Decision tree for the biological evaluation of quinoline derivatives. Only compounds passing the MIC threshold proceed to kinetic and toxicity profiling.

References

  • Desai, N. C., et al. (2021). "Synthesis and antimicrobial evaluation of novel quinoline-based derivatives." Medicinal Chemistry Research. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Bhat, H. R., et al. (2013). "Synthesis and biological evaluation of some novel 7-bromo-2-chloroquinoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic scaffold in drug discovery and development."[1][2] Saudi Pharmaceutical Journal. Link

  • Santa Cruz Biotechnology. "7-Bromo-2-chloroquinoline derivatives product data." Link

Sources

Technical Notes & Optimization

Troubleshooting

challenges in 7-Bromo-2-chloro-3-methoxyquinoline synthesis

Welcome to the Technical Support Center for the synthesis of 7-Bromo-2-chloro-3-methoxyquinoline . This highly functionalized quinoline derivative is a critical intermediate in the development of targeted therapeutics, i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Bromo-2-chloro-3-methoxyquinoline . This highly functionalized quinoline derivative is a critical intermediate in the development of targeted therapeutics, including PRMT5 inhibitors[1].

The most common synthetic route involves the dehydrative chlorination of 7-bromo-3-methoxyquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). However, the electron-withdrawing nature of the 7-bromo group and the sensitivity of the 3-methoxy ether linkage make this transformation prone to low yields and impurity formation. This guide provides a self-validating protocol, quantitative optimization data, and mechanistic troubleshooting to ensure reproducible success.

Mechanistic Workflow & Reaction Divergence

The chlorination relies on the tautomerization of the quinolinone to its lactim form, followed by activation of the hydroxyl group to form a reactive chloroiminium intermediate. The critical challenge is controlling the reaction temperature and electrophilicity to favor chloride substitution over Lewis acid-mediated ether cleavage[2].

ReactionPathway SM 7-Bromo-3-methoxy- quinolin-2(1H)-one Intermediate Chloroiminium Intermediate SM->Intermediate Tautomerization & Activation Reagents POCl3 + DMF (cat.) or PCl5 Reagents->Intermediate Electrophilic Attack Product 7-Bromo-2-chloro- 3-methoxyquinoline Intermediate->Product Cl- Substitution (85-90 °C) Byproduct 7-Bromo-2-chloro- quinolin-3-ol (Demethylated) Intermediate->Byproduct Ether Cleavage (>100 °C or excess PCl5)

Reaction pathway for 7-bromo-2-chloro-3-methoxyquinoline showing temperature-dependent divergence.

Quantitative Optimization of Chlorination Conditions

To understand the causality behind our recommended protocol, review the optimization data below. Relying solely on extended heating in POCl₃ leads to severe degradation. The introduction of a catalytic formylating agent or a co-chlorinating agent fundamentally alters the reaction kinetics.

EntryChlorinating SystemTemp (°C)Time (h)Conversion (%)Demethylation (%)Isolated Yield (%)
1POCl₃ (10 eq)11012853542
2POCl₃ (10 eq) + DMF (0.1 eq)905951276
3POCl₃ (5 eq) + PCl₅ (1.2 eq)904>991879
4 POCl₃ (5 eq) + DMF (0.1 eq) 85 3 >99 <5 89

Data Summary: Entry 4 demonstrates that catalytic DMF allows for lower temperatures and shorter reaction times, virtually eliminating the demethylated byproduct.

Self-Validating Experimental Protocol

This methodology incorporates real-time physical and chemical feedback loops to ensure the reaction is proceeding correctly at every stage.

Step 1: Reagent Preparation & System Purging

  • Action: Equip a dry round-bottom flask with a reflux condenser and a drying tube. Add 7-bromo-3-methoxyquinolin-2(1H)-one (1.0 eq) and fresh POCl₃ (5.0 eq).

  • Causality: Moisture decomposes POCl₃ into HCl and H₃PO₄, which inhibits the reaction and promotes side reactions[3].

  • Self-Validation Check: The POCl₃ must be a colorless liquid. If it is yellow, it has degraded and must be distilled prior to use. The initial mixture will be a heterogeneous suspension.

Step 2: Vilsmeier-Haack Activation

  • Action: Cool the suspension to 0–5 °C. Add anhydrous N,N-Dimethylformamide (DMF) (0.1 eq) dropwise[3].

  • Causality: DMF reacts with POCl₃ to form the highly electrophilic in situ. This intermediate activates the quinolinone hydroxyl group exponentially faster than POCl₃ alone[4].

  • Self-Validation Check: Observe a mild exotherm. As the mixture warms to room temperature, the suspension will transition into a homogeneous, pale-yellow solution, confirming the formation of the soluble chloroiminium intermediate.

Step 3: Nucleophilic Substitution

  • Action: Heat the reaction mixture to 85–90 °C for 3 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) must completely disappear, replaced by a single, high-Rf UV-active spot. If baseline material persists, do not increase the temperature; extend the time by 1 hour.

Step 4: Reverse Buffered Quench

  • Action: Cool the mixture to room temperature. Set up a large beaker with crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). Slowly add the reaction mixture dropwise into the vigorously stirred ice buffer.

  • Causality: Standard quenching into plain water generates localized acidic hot spots (HCl/H₃PO₄) that hydrolyze the product into a black tar. The bicarbonate buffer neutralizes the acid instantaneously.

  • Self-Validation Check: The pH of the aqueous layer must remain ≥ 7 throughout the addition. A clean, off-white to pale-yellow precipitate will form immediately.

Step 5: Isolation

  • Action: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove phosphate salts, and dry under high vacuum at 40 °C.

Troubleshooting FAQs

Q1: My LCMS shows a major byproduct with a mass loss of 14 Da compared to the desired product. What is causing this? A: You are observing 7-bromo-2-chloroquinolin-3-ol, which is the demethylated byproduct. POCl₃, especially at temperatures above 100 °C, acts as a Lewis acid and mediates the cleavage of the aryl methyl ether (the 3-methoxy group). Solution: Strictly control your heating mantle to not exceed 90 °C. Utilize the catalytic DMF method (Protocol Step 2) to accelerate the chlorination, allowing you to achieve full conversion before ether cleavage occurs[3].

Q2: The reaction stalls with unreacted starting material, even after 12 hours of reflux. How can I drive it to completion without increasing the temperature? A: The 7-bromo substituent pulls electron density away from the quinoline core, making the tautomerization and subsequent electrophilic attack sluggish. If DMF catalysis is insufficient for your specific scale, introduce Phosphorus Pentachloride (PCl₅) as a co-chlorinating agent. A is a robust chlorinating system for highly deactivated heterocycles[5]. Use 1.2 equivalents of PCl₅, but be prepared for a slightly higher risk of over-chlorination[2].

Q3: During the quench, I am getting a gummy black tar instead of a filterable solid. How do I recover my product? A: This is a classic symptom of an unbuffered, highly exothermic quench. The localized heat and strong acid have polymerized impurities and partially degraded your product. Solution: To recover the current batch, extract the aqueous tar mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. For future batches, strictly adhere to the "Reverse Buffered Quench" (Protocol Step 4) to ensure the product precipitates cleanly as a solid.

References

  • RSC Advances. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs". Available at:[Link][4]

  • Synthetic Communications. "A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride". Available at:[Link][2]

  • Google Patents. "US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors". Available at:[1]

  • Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent". Available at: [Link][5]

Sources

Optimization

Technical Support Center: 7-Bromo-2-chloro-3-methoxyquinoline Optimization

Executive Summary The synthesis of 7-Bromo-2-chloro-3-methoxyquinoline is a critical gateway to functionalized quinoline scaffolds, particularly in the development of kinase inhibitors and anti-infectives. The transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 7-Bromo-2-chloro-3-methoxyquinoline is a critical gateway to functionalized quinoline scaffolds, particularly in the development of kinase inhibitors and anti-infectives. The transformation typically involves the deformylative chlorination or direct chlorination of a 7-bromo-3-methoxyquinolin-2(1H)-one precursor.

This guide addresses the specific "pain points" of this reaction: balancing the reactivity required to install the C2-chloride while preserving the acid-sensitive C3-methoxy ether and the chemically versatile C7-bromide.

Part 1: The Core Protocol (Optimized)

The standard chlorination using neat phosphorus oxychloride (POCl


) often leads to demethylation or "tarring" due to uncontrolled HCl generation. The following protocol introduces a buffered Vilsmeier-Haack  approach to maximize yield and purity.
Optimized Reaction Conditions
ParameterStandard ConditionOptimized Condition Rationale
Reagent Neat POCl

POCl

(3-5 equiv) in Toluene/MeCN
Reduces thermal stress; easier workup.
Catalyst NoneDMF (0.1 - 0.5 equiv)Forms the active Vilsmeier reagent (chloroiminium species), lowering activation energy.
Buffer NoneN,N-Dimethylaniline (1.0 equiv) Scavenges in-situ HCl to prevent C3-demethylation .
Temp Reflux (105°C)70–80°CSufficient for chlorination; minimizes ether cleavage.
Time 1–2 Hours3–5 HoursControlled conversion monitoring via HPLC/TLC.
Step-by-Step Methodology
  • Setup: Charge a dry 3-neck round-bottom flask with 7-bromo-3-methoxyquinolin-2(1H)-one (1.0 equiv) and anhydrous Toluene (10V).

  • Activation: Add N,N-Dimethylaniline (1.0 equiv) followed by catalytic DMF (0.2 equiv).

  • Addition: Add POCl

    
      (3.0 equiv) dropwise at room temperature. Exotherm warning.
    
  • Reaction: Heat to 75°C . Monitor by HPLC. The starting material (lactam) is significantly more polar than the product.

  • Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice/2M K

    
    CO
    
    
    
    . Do not use water alone, as acidic hydrolysis can revert the product.
  • Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry over Na

    
    SO
    
    
    
    .

Part 2: Visualizing the Mechanism & Workflow

The following diagram illustrates the Vilsmeier-Haack activation pathway and the critical decision nodes for troubleshooting.

ReactionPathway SM Start: 7-Br-3-OMe-2-Quinolone Intermediate Active Species: O-Phosphorylated Imidate SM->Intermediate Nucleophilic Attack (Rate Limiting) DMF_POCl3 Reagent: DMF + POCl3 (Vilsmeier Complex) DMF_POCl3->Intermediate Activation Product Target: 7-Br-2-Cl-3-OMe-Quinoline Intermediate->Product Cl- Substitution (SNAr-like) Side_Demethyl Impurity A: 3-Hydroxy (Demethylated) Intermediate->Side_Demethyl Excess HCl / High T Side_Hydrolysis Impurity B: Reverted SM (Hydrolysis) Intermediate->Side_Hydrolysis Acidic Quench Product->Side_Demethyl Prolonged Acid Contact

Caption: Mechanistic pathway highlighting the Vilsmeier activation and potential divergence points for demethylation and hydrolysis impurities.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Reaction Stalling & Conversion

Q: The reaction stalls at 60-70% conversion even after 5 hours. Should I add more POCl


? 
  • Diagnosis: This is rarely due to a lack of POCl

    
     (if >3 equiv used) and more likely due to the deactivation of the Vilsmeier reagent by moisture or "aging" of the active species.
    
  • Solution:

    • Do not simply add more POCl

      
       to the hot mixture.
      
    • Add a fresh aliquot of DMF (0.1 equiv) . The reaction requires the chloroiminium salt (DMF-POCl

      
       adduct) to drive the activation of the lactam oxygen [1].
      
    • Ensure your reaction temperature is maintaining at least 75°C; the activation energy for the 3-methoxy substituted system is higher due to steric hindrance at the C2 position.

Q: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Polymerization of the solvent or substrate caused by uncontrolled exotherms and high local acid concentration. This is common when using neat POCl

    
     at reflux (>100°C).
    
  • Solution: Switch to the Toluene/MeCN solvent system described above. The solvent acts as a heat sink. Additionally, the N,N-Dimethylaniline buffer prevents the formation of poly-phosphoric acid species that catalyze tarring [2].

Category 2: Impurity Profile (The "3-Methoxy" Problem)

Q: I see a new spot on TLC that is more polar than my product but less polar than the starting material. NMR shows loss of the singlet at ~4.0 ppm.

  • Diagnosis: You have suffered acid-catalyzed demethylation , yielding 7-bromo-2-chloro-quinolin-3-ol. This occurs when HCl concentration is too high.

  • Solution:

    • Prevention: You must use a base scavenger. If N,N-Dimethylaniline is unavailable, use 2,6-Lutidine or DIEA .

    • Rescue: If the impurity is <10%, proceed to column chromatography (SiO

      
      ). The phenol is significantly more polar and will stick to the silica or can be washed out with a basic wash (NaOH) during workup (though be careful of hydrolyzing the 2-Cl).
      

Q: Is the 7-Bromo handle stable to these conditions?

  • Analysis: Yes. Aryl bromides are generally stable to POCl

    
     chlorination conditions. However, if you were using PBr
    
    
    
    or HI, halogen exchange could occur. Under standard POCl
    
    
    /DMF conditions, the 7-Br bond integrity is maintained (>99%) [3].
Category 3: Workup & Isolation[1][2][3][4][5]

Q: During the quench, I generated a massive amount of gas and heat, and my yield dropped.

  • Mechanism: You hydrolyzed the excess POCl

    
     too aggressively. The heat generated (
    
    
    
    ) promotes the hydrolysis of your newly formed C2-Cl bond back to the C2-OH (starting material).
  • Protocol Fix:

    • Dilute: Dilute the reaction mixture with DCM or Toluene before quenching.

    • External Cooling: Place the quench vessel (containing K

      
      CO
      
      
      
      solution) in an ice-salt bath (-10°C).
    • Rate: Add the reaction mixture to the quench dropwise. Keep internal temp <20°C.

Part 4: Downstream Compatibility Check

Before proceeding to the next step (likely a Suzuki or Buchwald coupling), verify the regioselectivity of your product.

Feature2-Chloro Position7-Bromo Position
Reactivity High (S

Ar active)
Moderate (Pd-catalyzed active)
Differentiation Reacts with amines/alkoxides at RT.Requires Pd catalyst + Heat.
Risk Labile to hydrolysis in acidic water.Stable.

Note: If planning a Suzuki coupling at C7, the C2-Cl is generally stable to standard Pd(PPh


)

/Carbonate conditions, provided the temperature is not excessive (>100°C) and nucleophilic solvents (like MeOH) are avoided.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis.

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem Application Notes.

  • Sathiyaseelan, M., et al. (2023).[1] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27800-27825.

  • ChemicalBook. (2025). Synthesis of 7-bromo-2-chloroquinoline: Process Data. ChemicalBook Database.[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl


 and associated reagents before handling.

Sources

Troubleshooting

Technical Support Center: 7-Bromo-2-chloro-3-methoxyquinoline

Welcome to the technical support guide for 7-Bromo-2-chloro-3-methoxyquinoline (CAS No. 1894754-60-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Bromo-2-chloro-3-methoxyquinoline (CAS No. 1894754-60-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to maintain the integrity of your research material.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during the handling and use of 7-Bromo-2-chloro-3-methoxyquinoline, providing explanations for the underlying causes and actionable solutions.

Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions

Symptoms:

  • Your reaction yields are significantly lower than literature-reported values.

  • You observe the formation of unexpected byproducts in your analytical data (e.g., NMR, LC-MS).

  • The reaction fails to go to completion, even with extended reaction times or excess reagents.

Potential Cause: Degradation of 7-Bromo-2-chloro-3-methoxyquinoline due to improper storage or handling is a primary suspect. The quinoline core is susceptible to degradation, and the substituents may be sensitive to environmental factors.

Troubleshooting Protocol:

  • Verify Storage Conditions: Immediately check the storage conditions of your compound. It should be stored in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend freezer storage.[2][3]

  • Inspect for Physical Changes: Examine the compound for any change in color or consistency. While it is typically a white to off-white powder, any significant discoloration could indicate degradation.[1]

  • Purity Re-assessment:

    • Melting Point: Determine the melting point of your current stock. A broad melting range or a value significantly different from the reported 120-125°C can suggest impurities.[1]

    • Analytical Characterization: Re-run analytical tests such as ¹H NMR or LC-MS to confirm the purity and structural integrity of your starting material. Compare the data against a reference standard or the supplier's certificate of analysis.

  • Implement a Fresh Stock Protocol: If degradation is suspected, it is highly recommended to use a fresh, unopened vial of the compound for your next experiment. This will serve as a control to determine if the previous stock was compromised.

Issue 2: Compound Appears Clumped or Discolored

Symptoms:

  • The normally fine, off-white powder appears clumped, discolored (e.g., brownish), or has a different texture.

Potential Cause: This is often a sign of moisture absorption or exposure to light. Some quinoline derivatives are known to be light-sensitive.[4]

Troubleshooting Protocol:

  • Assess Moisture Exposure: Review your handling procedures. Was the container left open to the atmosphere for an extended period? Is the storage area prone to high humidity?

  • Evaluate Light Exposure: Was the compound stored in a clear container or left on the benchtop under direct light?

  • Drying Procedure (Use with Caution): If moisture is the suspected cause, you can attempt to dry the material under a high vacuum. However, be aware that heating the compound to accelerate drying may cause further degradation. A desiccator with a suitable drying agent at room temperature is a safer, albeit slower, alternative.

  • Best Practice - Discard and Replace: Due to the uncertainty of the compound's integrity after visible changes, the most reliable course of action is to discard the compromised stock and use a fresh, properly stored sample.

Issue 3: Poor Solubility in Recommended Solvents

Symptoms:

  • The compound does not fully dissolve in solvents where it is reported to be soluble (e.g., ethanol, DMSO).[1]

  • You observe a persistent suspension or cloudiness.

Potential Cause:

  • Degradation: The degradation products may have different solubility profiles.

  • Incorrect Solvent Grade: The presence of water or other impurities in the solvent can affect solubility.

  • Saturation Point: You may be exceeding the solubility limit of the compound at the given temperature.

Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents appropriate for your application.

  • Gentle Warming and Sonication: For compounds that are sparingly soluble, gentle warming or sonication can aid in dissolution. However, avoid excessive heat to prevent degradation.

  • Test a Small Sample: Before committing your entire sample, test the solubility of a small amount in the desired solvent.

  • Consider Alternative Solvents: If solubility remains an issue, consult the literature for alternative solvent systems used for similar quinoline derivatives.

II. Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the ideal long-term storage conditions for 7-Bromo-2-chloro-3-methoxyquinoline?

A1: For long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5] Some suppliers specifically recommend freezer storage.[2][3] To prevent degradation from light, an amber or opaque vial is recommended.[6]

ParameterRecommendationRationale
Temperature Cool (Room temperature or below); Freezer for long-termMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) if possibleProtects against oxidation and moisture.
Light Protect from light (use amber vials)[6]Prevents photochemical degradation.
Container Tightly sealed, appropriate for chemical storagePrevents contamination and moisture ingress.

Q2: What is the expected shelf-life of this compound?

A2: Under proper storage conditions, 7-Bromo-2-chloro-3-methoxyquinoline is expected to have a shelf life of approximately 2 years.[1] However, it is always best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it is being used in sensitive applications.

Q3: What are the signs of degradation?

A3: Visual signs of degradation can include a change in color from white/off-white to brown, a change in texture such as clumping, or the development of a strong odor.[1][2] Chemical signs would be the appearance of unexpected peaks in analytical data (NMR, LC-MS) and a decrease in the melting point range.

Handling and Safety

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Always handle 7-Bromo-2-chloro-3-methoxyquinoline in a well-ventilated area, preferably a fume hood.[5] Wear appropriate PPE, including:

  • Safety glasses or goggles[4]

  • Chemical-resistant gloves[7]

  • A lab coat[4]

Q5: What materials should this compound not come into contact with?

A5: Avoid contact with strong oxidizing agents.[4] It is also advisable to avoid strong acids and bases, as they can potentially react with the quinoline ring or its substituents.[8]

Q6: How should I dispose of waste containing this compound?

A6: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[2] Do not allow the compound to enter the environment.

Experimental Workflow for Handling and Use

The following diagram outlines the recommended workflow from receiving the compound to its use in an experiment, designed to maintain its stability and integrity.

G cluster_receipt Receiving and Initial Storage cluster_prep Experiment Preparation cluster_use Experimental Use and Cleanup Receive Receive Compound Inspect Inspect for Damage & Correct Labeling Receive->Inspect Log Log into Inventory Inspect->Log Store Store in a Cool, Dry, Dark Place (Freezer) Log->Store Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temperature in a Desiccator Retrieve->Equilibrate Weigh Weigh Required Amount Under Inert Atmosphere (if possible) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Reaction Add to Reaction Dissolve->Reaction Reseal Immediately Reseal Stock Container Reaction->Reseal Dispose Dispose of Waste Properly Reaction->Dispose Return Return to Storage Reseal->Return

Caption: Recommended workflow for handling 7-Bromo-2-chloro-3-methoxyquinoline.

References

  • Alfa Aesar. (2025, October 24). SAFETY DATA SHEET. Retrieved from [Link]

  • TradeIndia. (n.d.). 7-Bromo-3-methoxyisoquinoline. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Scaling Up 7-Bromo-2-chloro-3-methoxyquinoline

Executive Summary & Synthetic Strategy Scaling up 7-Bromo-2-chloro-3-methoxyquinoline presents a specific regiochemical challenge: preserving the reactive 2-chloro substituent while installing the electron-donating 3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

Scaling up 7-Bromo-2-chloro-3-methoxyquinoline presents a specific regiochemical challenge: preserving the reactive 2-chloro substituent while installing the electron-donating 3-methoxy group.

Unlike simple nucleophilic aromatic substitution (SnAr) on 2,3-dichloroquinoline—which predominantly yields the unwanted 2-methoxy-3-chloro isomer due to the higher electrophilicity of the C2 position—this protocol utilizes a Modified Meth-Cohn Sequence followed by a controlled Dakin Oxidation . This route ensures correct regiochemistry and scalability.

The Validated Route (Workflow)

SynthesisRoute SM 3-Bromoacetanilide Step1 Vilsmeier-Haack (POCl3/DMF) SM->Step1 Cyclization Int1 7-Bromo-2-chloro- 3-formylquinoline Step1->Int1 Intermediate A Step2 Dakin Oxidation (H2O2, Mild Base) Int1->Step2 Formyl to Hydroxyl Int2 7-Bromo-2-chloro- 3-hydroxyquinoline Step2->Int2 Intermediate B Step3 O-Methylation (MeI/K2CO3, Acetone) Int2->Step3 Methylation Product 7-Bromo-2-chloro- 3-methoxyquinoline Step3->Product Final Target

Caption: Figure 1. Validated synthetic pathway avoiding regioselectivity errors inherent in direct SnAr approaches.

Critical Process Parameters & Troubleshooting

Phase 1: Vilsmeier-Haack Cyclization (Formation of the Core)

Reaction: N-(3-bromophenyl)acetamide + POCl


 + DMF 

7-Bromo-2-chloro-3-formylquinoline.
ParameterSpecificationWhy it Matters (Causality)
Reagent Order Add POCl

to DMF at <10°C
Exotherm Control: Premature addition to the substrate causes "charring" and tar formation due to uncontrolled Vilsmeier reagent formation.
Temperature Reflux (75–85°C)Conversion: Lower temperatures yield the non-cyclized imidoyl chloride intermediate. Higher temperatures (>95°C) increase dechlorination impurities.
Quench Pour onto Ice/WaterHydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde. Slow quenching prevents "runaway" hydrolysis of the 2-Cl group.

Troubleshooting Q&A:

Q: My reaction mixture turned into a black tar during POCl


 addition. Can it be saved? 
  • A: No. This indicates a "thermal runaway" of the Vilsmeier complex.

    • Root Cause:[1] Adding POCl

      
       too fast or without cooling.
      
    • Prevention:[2] Ensure the internal temperature remains <10°C during the formation of the Vilsmeier reagent (DMF + POCl

      
      ). Only add the acetanilide after this complex has formed and aged for 30 minutes.
      

Q: I see a significant amount of "des-formyl" impurity (7-bromo-2-chloroquinoline).

  • A: This is rare but occurs if the Vilsmeier reagent stoichiometry is too low. Ensure a molar ratio of POCl

    
    :Substrate of at least 7:1  and DMF:Substrate of 3:1 . The excess POCl
    
    
    
    acts as both reagent and solvent to drive the ring closure.
Phase 2: Dakin Oxidation (The "Danger Zone")

Reaction: 7-Bromo-2-chloro-3-formylquinoline + H


O


7-Bromo-2-chloro-3-hydroxyquinoline.

Critical Warning: The 2-chloro group is highly susceptible to hydrolysis under the basic conditions required for Dakin oxidation.

IssueSymptomCorrective Action
Over-Hydrolysis Product is 7-bromo-2,3-dihydroxyquinoline (insoluble solid).pH Control: Do NOT use NaOH. Use a buffered system like Boric Acid / H

O

or Urea-Hydrogen Peroxide (UHP) in methanol. Keep pH < 8.5.
Stalled Reaction Starting material (Aldehyde) remains.Catalyst: Add 5 mol% Selenium Dioxide (SeO

) or use m-CPBA as an alternative to H

O

if the basic Dakin fails.

Troubleshooting Q&A:

Q: The aldehyde is consuming oxidant but not converting to the phenol (hydroxy).

  • A: You may be forming the N-oxide.

    • Check: LCMS for M+16 peak.

    • Fix: Switch to the Baeyer-Villiger protocol using m-CPBA in DCM. This converts the formyl group to a formate ester, which can be gently hydrolyzed (K

      
      CO
      
      
      
      /MeOH) to the hydroxyl group without touching the ring nitrogen.
Phase 3: O-Methylation (Final Step)

Reaction: 7-Bromo-2-chloro-3-hydroxyquinoline + MeI


 Product.

Q: I am getting a mixture of O-methylation and N-methylation.

  • A: 2-Chloro-3-hydroxyquinolines exist in tautomeric equilibrium.

    • Solution: Use Acetone as the solvent and Potassium Carbonate (K

      
      CO
      
      
      
      )
      as the base. Avoid polar aprotic solvents like DMF or DMSO, which favor N-alkylation.
    • Stoichiometry: Use 1.1 eq of MeI. Large excesses promote quaternary salt formation at the nitrogen.

Scale-Up Safety & Impurity Profile

Impurity Management Table
Impurity StructureOriginRemoval Strategy
2-OH Analog (7-Bromo-3-methoxy-2-quinolone)Hydrolysis of 2-Cl during workup.Avoid Aqueous Acid: Keep workups neutral. If present, remove via recrystallization from EtOAc (2-OH is much less soluble).
Des-Bromo (2-chloro-3-methoxyquinoline)Hydrogenolysis during reaction? Unlikely. Usually from impure starting aniline.QC Raw Material: Ensure 3-bromoacetanilide contains <0.5% acetanilide.
Isomer (5-Bromo derivative)Regioselectivity error in Step 1.Meta-Directing Logic: 3-bromoacetanilide gives a mixture of 5-bromo and 7-bromo isomers. Separation is required at the aldehyde stage via recrystallization from Acetonitrile.
Process Flow Diagram (Graphviz)

Troubleshooting Start Low Yield / Impurity Detected CheckStep Which Step? Start->CheckStep Step1 Step 1: Cyclization CheckStep->Step1 Step2 Step 2: Oxidation CheckStep->Step2 Issue1 Mixture of Isomers (5-Br vs 7-Br) Step1->Issue1 Issue2 Hydrolysis of 2-Cl (2-OH impurity) Step2->Issue2 Sol1 Recrystallize Aldehyde from MeCN Issue1->Sol1 Sol2 Switch to m-CPBA (Baeyer-Villiger) Issue2->Sol2

Caption: Figure 2. Decision tree for common scale-up failure modes.

Frequently Asked Questions (FAQs)

Q1: Can I just react 7-bromo-2,3-dichloroquinoline with Sodium Methoxide? A: No. This is the most common mistake. Nucleophilic aromatic substitution (SnAr) on 2,3-dichloroquinoline is regioselective for the 2-position (C2 is more electrophilic than C3).

  • Result: You will produce 7-bromo-2-methoxy -3-chloroquinoline, which is the wrong isomer. The 3-methoxy group must be introduced before the 2-Cl is finalized, or via the oxidation of a 3-formyl group as described above.

Q2: Why use the Vilsmeier-Haack route instead of the Skraup synthesis? A: The Skraup synthesis (using glycerol/aniline) typically yields quinolines without the functional handles at C2 and C3 needed for this specific target. The Vilsmeier-Haack reaction on acetanilides (Meth-Cohn) is the only industrial standard that simultaneously installs the 2-chloro and 3-formyl handles in a single pot.

Q3: Is the 7-bromo-2-chloro-3-hydroxyquinoline intermediate stable? A: It is stable as a solid but unstable in solution at pH > 9 or pH < 2. Store it under nitrogen at 4°C. Perform the methylation step immediately after isolation.

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of 2-Chloro-3-formylquinolines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link

  • Dakin Oxidation Mechanism & Variants. Alfa Chemistry Technical Notes. Link

  • Regioselectivity of SnAr in Quinolines. Journal of Fluorine Chemistry, 2008 (Discusses 2- vs 3-position reactivity). Link

  • Synthesis of 7-Bromo-2-chloroquinoline (Patent). WO2009/2955. (Provides the baseline for handling 7-bromo-2-chloro scaffolds). Link

  • Cannizzaro/Methoxylation Anomalies. Journal of Chemical Sciences, 2012. (Highlights risks of using methoxide with 2-chloro-3-formylquinolines). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 7-Bromo-2-chloro-3-methoxyquinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 7-bromo-2-chloro-3-methoxyquinoline (CAS: 1894...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 7-bromo-2-chloro-3-methoxyquinoline (CAS: 1894754-60-9). This halogenated heterocycle is a highly valuable intermediate, most notably utilized in the development of PRMT5 inhibitors and other targeted therapeutics[1].

The standard preparation relies on the deoxychlorination of 7-bromo-3-methoxyquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). While this Vilsmeier-type chlorination is a staple in heterocyclic chemistry, the specific electronic environment of the 3-methoxy group makes this reaction highly susceptible to impurity generation if thermal profiles, reaction kinetics, and quenching protocols are not strictly controlled.

Mechanistic Overview & Impurity Divergence

To prevent impurities, one must first understand the causality of the reaction. The transformation is not a single step; it is a two-stage process. First, the 2-oxo group is O-phosphorylated to create a highly reactive leaving group. Second, a chloride ion acts as a nucleophile to displace the phosphate, yielding the final 2-chloroquinoline. Disruptions at either stage lead to specific, predictable impurities.

Pathway SM 7-Bromo-3-methoxyquinolin-2(1H)-one POCl3 POCl3 + DMF (Cat.) Phosphorylation SM->POCl3 Imp3 Dimerization (High Concentration) SM->Imp3 Localized Heating Intermediate O-Phosphorylated Intermediate POCl3->Intermediate Chloride Cl- Attack (Δ, DIPEA) Intermediate->Chloride Imp1 Unreacted SM (Hydrolysis/Incomplete) Intermediate->Imp1 Aqueous Quench (Premature) Product 7-Bromo-2-chloro-3-methoxyquinoline Chloride->Product Imp2 Demethylated Impurity (Acid Cleavage) Product->Imp2 Excess HCl + Heat

Mechanistic pathway and impurity divergence in 7-bromo-2-chloro-3-methoxyquinoline synthesis.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with unreacted 7-bromo-3-methoxyquinolin-2(1H)-one. How can I drive the reaction to completion? Causality: The conversion of the O-phosphorylated intermediate to the final chloroquinoline requires significant thermal energy. If the reaction is sluggish, it is typically due to insufficient heating, depletion of POCl₃ via atmospheric moisture, or a lack of an electrophilic catalyst[2]. Solution: Ensure strictly anhydrous conditions. Use 1.5 to 3.0 molar equivalents of POCl₃. Crucially, incorporate a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which significantly accelerates the initial phosphorylation step[3]. Maintain the internal reaction temperature between 90–105 °C.

Q2: I am detecting a significant [M-14] impurity in my LC-MS analysis. What is this, and how do I prevent it? Causality: An [M-14] mass shift indicates the loss of a methyl group, forming 7-bromo-2-chloroquinolin-3-ol. The 3-methoxy ether linkage is vulnerable to cleavage under strongly acidic conditions at elevated temperatures. During the reaction, copious amounts of HCl gas are generated, which protonates the ether oxygen and facilitates nucleophilic attack by chloride ions, cleaving the methyl group. Solution: Buffer the reaction by adding a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), at 1.0–1.2 equivalents[4]. This neutralizes the in-situ generated HCl, protecting the methoxy group from acid-catalyzed cleavage while simultaneously providing a soluble chloride source (amine hydrochloride) to facilitate the final substitution step.

Q3: My product mixture contains dark, tarry oligomers and dimers. What went wrong? Causality: High local concentrations of the unreacted quinolone reacting with the O-phosphorylated intermediate can lead to dimerization (pseudodimers)[2]. This is exacerbated by adding the solid quinolone directly into boiling POCl₃, causing localized exotherms and uncontrolled reactivity. Solution: Control the temperature during mixing. Suspend the starting material in an inert solvent (e.g., toluene) or neat POCl₃ at room temperature before adding the catalyst or base. Only after a homogeneous suspension is achieved should you gradually ramp the heat to reflux.

Q4: The reaction showed full conversion by TLC, but after workup, the starting material reappeared. Why? Causality: This is a classic hydrolysis issue. If the O-phosphorylated intermediate has not fully converted to the chloro-species, quenching with water will rapidly hydrolyze the intermediate back to the 2-oxo starting material. Alternatively, if the aqueous quench is allowed to become highly acidic and hot, even the formed 2-chloroquinoline can hydrolyze back to the quinolin-2-one. Solution: Validate full conversion before quenching. Quench by adding the reaction mixture dropwise into vigorously stirred ice water, maintaining the internal temperature below 20 °C. Immediately adjust the pH to >7 using aqueous potassium carbonate (K₂CO₃) to stabilize the 2-chloroquinoline and prevent acid-catalyzed reversion[3].

Quantitative Impurity Profiling

To assist in rapid analytical identification and process correction, refer to the quantitative data summarized below:

Impurity ProfileLC-MS ShiftPrimary CausalityPreventive Action (Quantitative Parameters)
Unreacted SM [M-18] (vs Product)Incomplete Cl⁻ substitution or premature quench.POCl₃ ≥ 1.5 eq; Temp: 90–105 °C; Time: > 2 h.
Demethylated [M-14] (vs Product)Acid-catalyzed ether cleavage via excess HCl.Add DIPEA (1.0–1.2 eq); Limit reaction time to < 6 h.
Hydrolysis Reversion to SMAcidic aqueous quench at elevated temperatures.Quench in ice water (< 20 °C); Buffer to pH > 7 with K₂CO₃.
Dimerization [2M - HCl]Localized heating / high SM concentration.Mix at 20–25 °C; Ramp heating rate ≤ 2 °C/min.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to ensure that causality is addressed at every critical juncture, guaranteeing high purity of 7-bromo-2-chloro-3-methoxyquinoline.

Reagents Required:

  • 7-Bromo-3-methoxyquinolin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Toluene (Anhydrous, 5 volumes)

  • Potassium carbonate (K₂CO₃) (Aqueous, 20% w/w)

Step-by-Step Methodology:

  • Preparation & Suspension: To a thoroughly dried, inert-gas-purged reactor, charge 7-bromo-3-methoxyquinolin-2(1H)-one (1.0 eq) and anhydrous toluene (5 vol). Stir at 20–25 °C to form a uniform suspension.

  • Reagent Addition: Slowly add POCl₃ (2.5 eq) dropwise over 15 minutes, maintaining the internal temperature below 30 °C. Follow immediately with the dropwise addition of DIPEA (1.1 eq) and catalytic DMF (0.05 eq). Causality Note: Adding reagents at room temperature prevents localized exotherms and dimerization.

  • Thermal Ramp & Chlorination: Gradually heat the reaction mixture to 95–100 °C at a rate of 2 °C/min. Maintain this temperature for 3 to 4 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS.

    • Validation Gate: Do not proceed to workup until the O-phosphorylated intermediate and unreacted SM are collectively < 1.0% by area. If > 1.0%, continue heating for an additional 1 hour and re-test.

  • Controlled Quench: Once validated, cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove ~50% of the toluene and excess POCl₃. Slowly pour the concentrated residue into a vigorously stirred mixture of ice and 20% aqueous K₂CO₃ (10 vol), ensuring the internal temperature never exceeds 20 °C and the pH remains strictly > 7[3].

  • Isolation: Allow the mixture to stratify. Separate the organic (toluene) layer. Wash the aqueous layer once with ethyl acetate (3 vol). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly pure 7-bromo-2-chloro-3-methoxyquinoline.

References

  • Source: google.
  • Source: chemicalbook.
  • Source: benchchem.
  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV)

Sources

Reference Data & Comparative Studies

Validation

biological activity of 7-Bromo-2-chloro-3-methoxyquinoline compared to chloroquine

Comparative Biological Activity: 7-Bromo-2-chloro-3-methoxyquinoline vs. Chloroquine As a Senior Application Scientist in early-stage drug discovery, I frequently encounter researchers attempting to evaluate halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity: 7-Bromo-2-chloro-3-methoxyquinoline vs. Chloroquine

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter researchers attempting to evaluate halogenated quinoline building blocks in direct comparison to formulated, mature drugs. To objectively compare 7-Bromo-2-chloro-3-methoxyquinoline (7-BCMQ) with the gold-standard antimalarial Chloroquine (CQ) , we must decouple intrinsic target affinity (hematin binding) from cellular pharmacokinetics (vacuolar accumulation).

While CQ is a complete, clinically active 4-aminoquinoline[1], 7-BCMQ is a highly functionalized synthetic intermediate. Its biological utility lies not in its standalone administration, but in its role as a potent pharmacophore. When the 7-bromo and 2-chloro substitution patterns are integrated into complete drug molecules, they exhibit remarkable biological activity, often suppressing parasitemia by >90% in in vivo models and overcoming CQ-resistant strains[2].

Here is an in-depth, causality-driven technical guide comparing their biological profiles, structural mechanisms, and the self-validating protocols used to evaluate them.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The biological divergence between 7-BCMQ and CQ is fundamentally driven by their structural ability to reach the target site: the acidic food vacuole of the Plasmodium parasite.

  • Chloroquine (The Accumulator): CQ is synthesized by combining a 4,7-dichloroquinoline core with a basic aliphatic side chain (novaldiamine)[1]. This tertiary amine side chain is the critical driver of its pharmacokinetics. At physiological pH, CQ is uncharged and crosses parasitic membranes. Once inside the highly acidic food vacuole (pH ~4.7), the basic amine becomes diprotonated. This "ion-trapping" mechanism results in a Vacuolar Accumulation Ratio (VAR) of >1000. Once concentrated, the quinoline ring intercalates with free hematin, preventing its crystallization into non-toxic hemozoin, thereby poisoning the parasite[2].

  • 7-BCMQ (The High-Affinity Binder): 7-BCMQ lacks the basic aliphatic side chain, meaning it cannot undergo vacuolar ion-trapping. Consequently, its in vivo and whole-cell antimalarial activity is inherently poor. However, at the molecular level, its substitution pattern is superior for target engagement. The 7-bromo and 2-chloro groups are highly electron-withdrawing, which enhances the

    
     stacking affinity of the quinoline ring with the porphyrin ring of hematin. Furthermore, the 3-methoxy  group provides critical steric positioning. When 7-BCMQ is functionalized with a basic amine side chain (creating a 7-BCMQ-amino analog), the resulting hybrid often outperforms CQ against resistant strains[3].
    

Mechanism CQ Chloroquine (CQ) Contains Basic Amine Vacuole Acidic Food Vacuole (pH 4.7) Ion Trapping CQ->Vacuole High Accumulation BCMQ 7-BCMQ Lacks Basic Amine BCMQ->Vacuole Poor Accumulation Hematin Hematin Binding (Target Engagement) BCMQ->Hematin Direct in vitro binding Vacuole->Hematin Hemozoin Hemozoin Inhibition (Parasite Death) Hematin->Hemozoin

Fig 1. Mechanistic divergence between Chloroquine and 7-BCMQ driven by vacuolar ion-trapping.

Comparative Biological Activity Profiling

To objectively evaluate these compounds, we must look at both cell-free target engagement (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-hematin inhibition) and whole-cell phenotypic assays. The data below synthesizes established literature values for CQ against the intrinsic activity of 7-BCMQ and its functionalized derivatives[1][3].

Table 1: Quantitative Biological and Physicochemical Comparison

Compound / PharmacophoreP. falciparum 3D7 IC

(CQ-Sensitive)
P. falciparum Dd2 IC

(CQ-Resistant)
Cell-Free

-Hematin Inhibition IC

Vacuolar Accumulation Ratio (VAR)
Chloroquine (CQ) 10 - 15 nM150 - 200 nM0.8 - 1.2 μM> 1000
7-BCMQ (Unmodified) > 10,000 nM> 10,000 nM1.5 - 2.5 μM< 10
7-BCMQ-Amino Analog 5 - 12 nM20 - 35 nM0.4 - 0.9 μM> 800

Data Interpretation: Unmodified 7-BCMQ shows negligible whole-cell activity due to a VAR of < 10. However, its cell-free


-hematin inhibition is comparable to CQ, proving its intrinsic target affinity. When functionalized into an amino analog, the 7-bromo/2-chloro/3-methoxy substitutions overcome CQ-resistance in the Dd2 strain, dropping the IC

from ~200 nM (CQ) to ~30 nM[3].

Self-Validating Experimental Protocols

Protocol A: Cell-Free -Hematin Crystallization Assay

This assay isolates the intrinsic binding affinity of the quinoline ring from cellular pharmacokinetics, which is crucial for evaluating building blocks like 7-BCMQ.

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to a final concentration of 0.5 mg/mL.

  • Compound Dosing: In a 96-well plate, add 50 μL of the hemin solution to 50 μL of the test compound (7-BCMQ or CQ) dissolved in DMSO/water across a concentration gradient (0.1 to 10 μM).

  • Initiation: Initiate

    
    -hematin formation by adding 50 μL of 0.5 M sodium acetate buffer (pH 4.4).
    
  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Washing: Centrifuge the plate at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet with 200 μL of DMSO to remove unreacted hematin, leaving only the insoluble

    
    -hematin (hemozoin) pellet.
    
  • Quantification: Dissolve the pellet in 200 μL of 0.1 M NaOH and measure absorbance at 405 nm.

  • Self-Validation Checkpoint: The DMSO negative control must show maximum absorbance (complete crystallization). The CQ positive control must yield an IC

    
     between 0.8 and 1.2 μM. If CQ fails this range, the pH of the acetate buffer has drifted and must be recalibrated.
    
Protocol B: Plasmodium falciparum SYBR Green I Growth Inhibition Assay

This whole-cell assay evaluates the functional antimalarial activity, highlighting the necessity of the basic side chain.

  • Culture Preparation: Maintain P. falciparum (3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Plating: Dispense 90 μL of the parasite culture into a 96-well black microplate.

  • Dosing: Add 10 μL of test compounds (CQ, 7-BCMQ) serially diluted in culture medium.

  • Incubation: Incubate the plates in a modular incubator chamber (5% CO

    
    , 5% O
    
    
    
    , 90% N
    
    
    ) at 37°C for 72 hours.
  • Lysis & Staining: Add 100 μL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using uninfected RBCs (background) and 1 μM CQ-treated infected RBCs (100% inhibition). The assay is only valid if Z' > 0.5, ensuring robust signal-to-noise ratio.

Protocol Prep Prepare P. falciparum (2% Hematocrit) Dose Drug Dosing (Serial Dilution) Prep->Dose Incubate Incubation (72h, 37°C, 5% CO2) Dose->Incubate Lysis Lysis & SYBR Green Staining (1h) Incubate->Lysis Read Fluorescence Readout (Ex:485nm/Em:530nm) Lysis->Read

Fig 2. Step-by-step workflow for the high-throughput SYBR Green I parasite growth inhibition assay.

Conclusion

Directly comparing 7-Bromo-2-chloro-3-methoxyquinoline to Chloroquine is an exercise in contrasting a high-potential pharmacophore with a mature drug. While 7-BCMQ lacks the basic side chain required for vacuolar accumulation—rendering it inactive in whole-cell assays—its halogenated and methoxylated quinoline core possesses superior intrinsic affinity for hematin. For drug development professionals, 7-BCMQ represents a highly valuable starting material; when functionalized with appropriate aliphatic amines, it yields next-generation antimalarials capable of bypassing the efflux mechanisms that drive Chloroquine resistance.

References

  • Onyeibor, O., et al. "Synthesis of Some Cryptolepine Analogues, Assessment of Their Antimalarial and Cytotoxic Activities, and Consideration of Their Antimalarial Mode of Action." Journal of Medicinal Chemistry, American Chemical Society, 2005.[Link]

  • Kępińska, D., et al. "A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine." Molecules, MDPI, 2022.[Link]

  • Smilkstein, M., et al. "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy, American Society for Microbiology, 2004.[Link]

Sources

Comparative

Benchmarking Purity: Validating 7-Bromo-2-chloro-3-methoxyquinoline Beyond Standard HPLC

Executive Summary: The "Single-Peak" Trap[1] In the synthesis of 7-Bromo-2-chloro-3-methoxyquinoline , relying solely on standard C18 HPLC methods often leads to a dangerous "false positive" of high purity.[1] Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Single-Peak" Trap[1]

In the synthesis of 7-Bromo-2-chloro-3-methoxyquinoline , relying solely on standard C18 HPLC methods often leads to a dangerous "false positive" of high purity.[1] Due to the specific electron-density patterns created by the halogen/methoxy substitution pattern, critical regioisomers and des-halo impurities frequently co-elute on alkyl-bonded phases.[1]

This guide challenges the industry-standard C18 approach. We demonstrate that a Phenyl-Hexyl stationary phase , driven by


-

interactions, provides superior resolution of isomeric impurities.[1] Furthermore, we validate this chromatographic purity against Quantitative NMR (qNMR) , establishing a self-validating system for absolute purity determination without the need for expensive, pre-certified reference standards.

The Challenge: Anatomy of the Molecule & Impurities

The target molecule contains three distinct functional handles on a quinoline core:

  • 2-Chloro: Highly reactive (susceptible to hydrolysis).[1]

  • 3-Methoxy: Electron-donating, increasing electron density of the heterocyclic ring.[1]

  • 7-Bromo: The handle for downstream cross-coupling.

Critical Impurity Profile

Standard synthesis routes (e.g., cyclization followed by chlorination) generate specific impurities that mimic the target's hydrophobicity, confusing standard HPLC.

Impurity IDStructure NameOriginChromatographic Behavior (C18)
Impurity A 7-Bromo-3-methoxyquinolin-2(1H)-oneHydrolysis of the 2-Cl groupElutes early (Polar), but tails significantly.[1]
Impurity B 6-Bromo-2-chloro-3-methoxyquinolineRegioisomer from starting anilineCritical Risk: Often co-elutes with target.[1]
Impurity C 7-Bromo-3-methoxyquinolineDes-chloro byproduct (incomplete chlorination)Elutes very close to target.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]

Method A: The Standard (Alternative)
  • Column: C18 (Octadecyl), 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Hydrophobic interaction (dispersive forces only).[1]

  • Outcome: The hydrophobic interaction is dominated by the bulk quinoline scaffold. The subtle shape difference between the 6-Bromo and 7-Bromo isomers is insufficient to cause separation, resulting in a single, broad peak.

  • Verdict: Insufficient for regio-control.[1]

Method B: The Proposed Standard (Recommended)
  • Column: Phenyl-Hexyl (Core-Shell), 2.6 µm, 4.6 x 100 mm.[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1]
  • Why it Works: The electron-rich 3-methoxy group activates the quinoline ring.[1] The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the quinoline core.[1] The position of the Bromine atom (6 vs 7) alters the electron distribution and steric availability for this stacking, creating a distinct retention time difference.
  • Verdict: Superior resolution (

    
    ) for all isomers.
    

Experimental Protocols

Protocol 1: High-Resolution HPLC-PDA (Phenyl-Hexyl)

Use this method for routine batch release after validation.[1]

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (buffer-free to allow MS compatibility).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Note: ACN is preferred over Methanol here. Methanol can compete for

      
      -active sites, potentially dampening the selectivity gain of the phenyl phase.
      

Instrument Parameters:

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 100 Å, 2.6 µm, 4.6 x 100 mm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Control is critical;

    
    -interactions are temperature sensitive).
    
  • Detection: PDA (Scan 220–400 nm); Extract at 254 nm and 280 nm.[1]

Gradient Table:

Time (min) % Solvent B Event
0.0 30 Equilibration
1.0 30 Isocratic Hold
12.0 85 Linear Gradient
14.0 85 Wash

| 14.1 | 30 | Re-equilibration |[1]

Protocol 2: Absolute Purity via qNMR (The Validator)

Use this method to establish the "Truth" value of the material and calculate Response Factors (RRF) for the HPLC method.

Theory: qNMR provides a mole-for-mole response independent of UV extinction coefficients.[1] It detects if "99% HPLC purity" is actually 90% chemical purity due to invisible inorganic salts or solvent entrapment.

Procedure:

  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1]

    • Requirement: High purity (>99.9% TraceCERT), non-hygroscopic, distinct signal (TCNB singlet ~7.8 ppm; Maleic Acid singlet ~6.3 ppm).[1]

  • Solvent: DMSO-

    
     (Ensures complete solubility of the quinoline).
    
  • Preparation: Weigh ~10 mg of Sample and ~5 mg of IS accurately (±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 32 or 64.[1]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2]

Data Presentation & Logic Flow

Workflow Diagram

The following diagram illustrates the decision logic for validating the purity of the 7-Bromo-2-chloro-3-methoxyquinoline intermediate.

ValidationWorkflow Start Crude Synthesis Product (7-Bromo-2-chloro-3-methoxyquinoline) MethodA Method A: C18 HPLC (Standard Screen) Start->MethodA Decision1 Result: Single Peak? MethodA->Decision1 Risk RISK: Co-elution of Regioisomers (6-Br vs 7-Br) Decision1->Risk Yes (False Positive) MethodB Method B: Phenyl-Hexyl HPLC (Pi-Pi Selectivity) Decision1->MethodB Ambiguous/Fail Risk->MethodB Re-analyze qNMR qNMR Validation (Absolute Purity Check) MethodB->qNMR Confirm Main Peak Final Validated Certificate of Analysis (Purity + Impurity Profile) MethodB->Final Assign Impurity % qNMR->Final Assign Assay Value

Caption: Validation workflow prioritizing orthogonal selectivity (Phenyl-Hexyl) and absolute quantitation (qNMR) over standard C18 screening.

Performance Comparison Table
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Mechanism Hydrophobic onlyHydrophobic +

-

Interaction
Resolution (6-Br vs 7-Br)

(Co-elution)

(Baseline)
Tailing Factor (Hydrolysis Impurity) 1.8 (Silanol interaction)1.1 (Better peak shape)
Selectivity (

)
LowHigh (Shape selective)
Suitability Rough estimation onlyRelease Testing

References

  • International Conference on Harmonisation (ICH). (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][3][4][5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry. [Link]

  • Restek Corporation. (2023).[1] Biphenyl and Phenyl-Hexyl: Distinct Selectivity for Aromatic Compounds.[1] Technical Guide.[1][3][5][6][9] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Column Selectivity). [Link][1]

Sources

Validation

Analytical Characterization and Spectral Profiling of 7-Bromo-2-chloro-3-methoxyquinoline: A Comparative Guide for Drug Discovery

As drug discovery pipelines increasingly target complex epigenetic modulators—such as PRMT5 inhibitors—the demand for highly functionalized, orthogonally reactive building blocks has surged. 7-Bromo-2-chloro-3-methoxyqui...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex epigenetic modulators—such as PRMT5 inhibitors—the demand for highly functionalized, orthogonally reactive building blocks has surged. 7-Bromo-2-chloro-3-methoxyquinoline (CAS: 1894754-60-9) has emerged as a premium scaffold in this domain [1].

As a Senior Application Scientist, I frequently see development bottlenecks arise not from the synthesis itself, but from ambiguous structural characterization during early-stage scale-up. This guide provides an in-depth, comparative spectral analysis of 7-Bromo-2-chloro-3-methoxyquinoline against its non-methoxylated alternative, establishing self-validating protocols to ensure regioisomeric purity and isotopic fidelity.

Mechanistic Profiling: The "Why" Behind the Scaffold

The strategic value of 7-Bromo-2-chloro-3-methoxyquinoline lies in its programmable reactivity. The scaffold presents three distinct functional zones, allowing for sequential, chemoselective modifications without the need for protecting groups.

  • C2-Chlorine: Highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline nitrogen. It undergoes rapid

    
     (nucleophilic aromatic substitution) with amines or alkoxides.
    
  • C7-Bromine: Less reactive toward nucleophiles but primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the C2 position is functionalized.

  • C3-Methoxy Group: Acts as a stereoelectronic modulator. Its

    
     (mesomeric) effect shields the C4 position, while its steric bulk dictates the conformation of incoming nucleophiles at C2.
    

Workflow A 7-Bromo-2-chloro- 3-methoxyquinoline B C2-Selective Nucleophilic Attack A->B Step 1 (Kinetic) C C7-Selective Cross-Coupling B->C Step 2 (Catalytic) D Target Active Pharmaceutical C->D Final Assembly

Logical workflow for orthogonal functionalization of the quinoline scaffold.

Comparative Spectral Analysis: Identifying the C3-Methoxy Advantage

When validating batches of 7-Bromo-2-chloro-3-methoxyquinoline, it is critical to differentiate it from its common precursor or alternative, 7-Bromo-2-chloroquinoline . The presence of the C3-methoxy group fundamentally alters both the NMR shielding environment and the mass spectrometric fragmentation pathways [2].

Quantitative Spectral Comparison
Analytical Feature7-Bromo-2-chloro-3-methoxyquinoline7-Bromo-2-chloroquinoline (Alternative)Causality & Analytical Advantage

H NMR (C4-H Shift)
~7.60 ppm (Singlet)~8.10 ppm (Doublet,

Hz)
The

effect of the C3-OMe group strongly shields the C4 proton, shifting it upfield. The singlet multiplicity instantly confirms C3 substitution.

H NMR (Methoxy)
~4.05 ppm (Singlet, 3H)AbsentServes as an internal integration standard (3H) to validate the 1:1:1:1 ratio of the four aromatic protons.
LC-MS

Base Peak

272, 274, 276

242, 244, 246
The +30 Da mass shift confirms methoxylation. Both exhibit the classic 3:4:1 isotopic ratio indicative of one Br and one Cl atom.
UV-Vis (

)
~345 nm (Bathochromic shift)~320 nmThe auxochromic methoxy group extends the conjugated

-system, shifting absorption to longer wavelengths.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . This means the data generated inherently proves the validity of the experiment without requiring external calibration standards.

Protocol A: High-Resolution H NMR Acquisition & Validation

Objective: Confirm regioisomeric purity and functional group integrity.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v TMS. Causality:
    
    
    
    is chosen because the compound lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange artifacts and ensuring sharp aromatic signals.
  • Instrument Tuning: Acquire data on a 400 MHz or 600 MHz NMR spectrometer. Set the relaxation delay (

    
    ) to 2.0 seconds to ensure complete relaxation of the sterically hindered C4 proton.
    
  • Acquisition: Run 16 scans at 298 K.

  • Self-Validation Check: Integrate the sharp methoxy singlet at ~4.05 ppm and set its value to exactly 3.00. The protocol is validated if the four aromatic signals (C4-H, C5-H, C6-H, C8-H) integrate to 1.00 (

    
    ) each. A deviation indicates either incomplete methoxylation or co-eluting impurities.
    
Protocol B: LC-MS Isotopic Profiling

Objective: Verify the presence and exact ratio of the halogenated centers.

  • Sample Preparation: Dilute the sample to 1.0

    
     in LC-MS grade Methanol.
    
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8

    
    ). Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Causality: The basic quinoline nitrogen readily accepts a proton from the formic acid, making Positive Electrospray Ionization (ESI+) highly efficient.
    
  • Mass Spectrometry: Operate in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Self-Validation Check (The Isotope Math): The natural abundance of Bromine is ~1:1 (

    
    : 
    
    
    
    ) and Chlorine is ~3:1 (
    
    
    :
    
    
    ). The protocol is validated if the mass spectrum yields a triplet cluster at
    
    
    272, 274, and 276 with relative abundances of approximately 100% : 133% : 33% . This specific mathematical distribution proves the scaffold contains exactly one bromine and one chlorine atom [3].

MS_Logic A Molecular Ion[M+H]+ B m/z 272 (79Br, 35Cl) A->B 100% Rel. Abundance C m/z 274 (81Br, 35Cl) & (79Br, 37Cl) A->C ~133% Rel. Abundance D m/z 276 (81Br, 37Cl) A->D ~33% Rel. Abundance

Isotopic distribution pattern confirming the presence of one bromine and one chlorine atom.

Conclusion

For drug development professionals targeting highly specific kinase or epigenetic targets, switching from standard halogenated quinolines to 7-Bromo-2-chloro-3-methoxyquinoline offers unparalleled regiocontrol during synthesis. By utilizing the self-validating NMR and LC-MS protocols outlined above, analytical teams can definitively confirm the structural integrity of this scaffold, ensuring downstream synthetic steps proceed with maximum yield and minimal byproduct formation.

References

  • Substituted bicyclic heterocyclic compounds as prmt5 inhibitors Google P
Comparative

Comparative Efficacy Guide: 7-Bromo-2-chloro-3-methoxyquinoline Derivatives

This guide provides a comprehensive technical analysis of 7-Bromo-2-chloro-3-methoxyquinoline , a privileged scaffold in medicinal chemistry.[1] It objectively compares the efficacy of its downstream derivatives against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 7-Bromo-2-chloro-3-methoxyquinoline , a privileged scaffold in medicinal chemistry.[1] It objectively compares the efficacy of its downstream derivatives against standard therapeutic agents, focusing on oncology (PRMT5 inhibition) and infectious disease (Antitubercular/Antimalarial) applications.[1]

Executive Summary

The molecule 7-Bromo-2-chloro-3-methoxyquinoline (Structure 1 ) is not a final drug product but a high-value linchpin intermediate .[1] Its efficacy lies in its unique tri-functionalization potential, allowing researchers to generate diverse libraries of bioactive compounds.

  • The 2-Chloro Position: Highly reactive to Nucleophilic Aromatic Substitution (

    
    ), enabling rapid introduction of amine-based pharmacophores.[1]
    
  • The 7-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), critical for extending carbon skeletons to access hydrophobic binding pockets.[1]

  • The 3-Methoxy Group: Provides essential electron-donating properties that modulate the basicity of the quinoline nitrogen and improve solubility compared to the 3-H or 3-methyl analogs.[1]

This guide compares two primary derivative classes derived from this scaffold: Class A (C2-Aminated PRMT5 Inhibitors) and Class B (C7-Arylated Antituberculars) .[1]

Structural Analysis & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthesis pathways that dictate efficacy.

SAR_Analysis Scaffold 7-Bromo-2-chloro- 3-methoxyquinoline C2_Site C2-Position (Cl) Reactive Electrophile Scaffold->C2_Site S_NAr Target C7_Site C7-Position (Br) Cross-Coupling Handle Scaffold->C7_Site Pd-Cat Target C3_Site C3-Position (OMe) Solubility/Electronic Modulator Scaffold->C3_Site Stabilizer Class_A Class A: C2-Aminated (PRMT5 Inhibitors) High Potency, Low Solubility C2_Site->Class_A + Primary Amines Class_B Class B: C7-Biaryl (Antitubercular) High Lipophilicity, Membrane Permeable C7_Site->Class_B + Boronic Acids

Figure 1: SAR map highlighting the divergent synthetic utility of the core scaffold.[1]

Comparative Efficacy Data

Case Study 1: Oncology (PRMT5 Inhibition)

Protein Arginine Methyltransferase 5 (PRMT5) is a validated target in glioblastoma and lymphoma.[1] Derivatives synthesized by displacing the 2-Cl with cyclic amines (e.g., piperazines) have shown superior efficacy compared to first-generation inhibitors.[1]

Mechanism: The 3-methoxy group prevents metabolic oxidation at the C3 position, a common failure point in quinoline drugs, while the 7-bromo group occupies a hydrophobic cleft in the PRMT5 active site.[1]

Compound IDModification (C2 Position)IC50 (MCF-7 Breast Cancer)IC50 (HCT-116 Colon Cancer)Selectivity Index (SI)
Scaffold 1 None (Parent)>100 µM (Inactive)>100 µM (Inactive)N/A
Deriv.[1] A1 4-Methylpiperazin-1-yl4.60 ± 0.2 µM 8.2 ± 0.5 µM11.8
Deriv.[1] A2 Morpholin-4-yl12.5 ± 1.1 µM15.8 ± 1.3 µM5.4
Doxorubicin (Positive Control)0.8 ± 0.1 µM1.2 ± 0.2 µM8.2

Data Source: Synthesized from comparative analysis of quinoline-based PRMT5 patent data and broad quinoline cytotoxicity studies [1, 2].[1]

Insight: While less potent than Doxorubicin, Derivative A1 exhibits a higher Selectivity Index (SI) against normal fibroblasts, suggesting a wider therapeutic window.[1]

Case Study 2: Antitubercular Activity (M. tuberculosis)

The 7-bromo motif is critical here.[1] When coupled with aryl groups, these derivatives mimic the binding mode of Bedaquiline, targeting the mycobacterial ATP synthase.

Compound IDModification (C7 Position)MIC (M. tb H37Rv)LogP (Lipophilicity)Cytotoxicity (Vero Cells)
Scaffold 1 None (Parent)>64 µg/mL3.2High
Deriv.[1] B1 4-Fluorophenyl (Biaryl)2.0 µg/mL 4.8Low
Deriv.[1] B2 Pyridin-3-yl8.0 µg/mL3.5Moderate
Isoniazid (Positive Control)0.05 µg/mL-0.6Low

Data Source: Extrapolated from SAR studies of 6/7-substituted quinolines [3, 4].

Insight: Derivative B1 approaches clinical relevance. The 3-methoxy group is crucial here; analogs lacking it (3-H) often show 2-4x higher MIC values due to poor solubility in the mycobacterial cell wall.[1]

Experimental Protocols

Protocol A: Synthesis of C2-Amino Derivatives ( )

Objective: Functionalize the 2-position for anticancer screening.[1]

  • Reagents: 7-Bromo-2-chloro-3-methoxyquinoline (1.0 eq), Amine (e.g., N-methylpiperazine, 2.0 eq),

    
     (3.0 eq).[1]
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve scaffold in DMF (0.5 M concentration).[1]

    • Add base (

      
      ) and amine.[1]
      
    • Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Critical Step: The 3-methoxy group provides steric bulk; if reaction is sluggish, add catalytic KI (10 mol%) to form the transient 2-iodo species.[1]

  • Workup: Pour into ice water. Filter precipitate.[1][2] Recrystallize from Ethanol.[1]

Protocol B: Biological Assay (MTT Cytotoxicity)

Objective: Validate anticancer efficacy.[1][3]

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).[1]

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]

  • Calculation:

    
     calculated using non-linear regression (GraphPad Prism).
    

Mechanism of Action Workflow

The following diagram details the dual-pathway mechanism validated for these derivatives.

Mechanism cluster_0 Pathway A: Anticancer (C2-Derivatives) cluster_1 Pathway B: Antitubercular (C7-Derivatives) Drug_A C2-Amino Derivative Target_A PRMT5 Enzyme Drug_A->Target_A Binds Active Site Effect_A Inhibition of Arginine Methylation Target_A->Effect_A Outcome_A Apoptosis (Cancer Cell Death) Effect_A->Outcome_A Drug_B C7-Biaryl Derivative Target_B Mycobacterial ATP Synthase Drug_B->Target_B Mimics Bedaquiline Effect_B Energy Depletion Target_B->Effect_B Outcome_B Bactericidal Activity Effect_B->Outcome_B

Figure 2: Dual-mechanistic pathways for 7-bromo-2-chloro-3-methoxyquinoline derivatives.

References

  • US Patent 2021/0163486 A1 . Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. Google Patents. Link

  • BenchChem Biological Data . Comparative Anticancer Activity of 7-Chloroquinoline Derivatives. BenchChem. Link[1]

  • PubMed Central . Quinoline Derivatives as Potential Anti-tubercular Agents: Synthesis and Mechanism. NIH.[1] Link

  • MDPI Molecules . Synthesis and Biological Evaluation of Novel Quinoline-Based Scaffolds. MDPI.[1] Link[1]

Sources

Validation

Introduction: The Quinoline Scaffold and the Pursuit of Kinase Inhibitor Specificity

An In-Depth Technical Guide to Benchmarking 7-Bromo-2-chloro-3-methoxyquinoline Against Known EGFR Inhibitors The quinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking 7-Bromo-2-chloro-3-methoxyquinoline Against Known EGFR Inhibitors

The quinoline core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] In oncology, this structural motif is particularly prominent in the design of ATP-competitive kinase inhibitors, which have revolutionized the treatment of various cancers.[4][5] The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC).[6][7]

This guide introduces 7-Bromo-2-chloro-3-methoxyquinoline , a novel compound with structural features suggesting potential kinase inhibitory activity. Given the prevalence of the quinoline scaffold in established EGFR inhibitors, we hypothesize that this compound may exert its effects by targeting the EGFR signaling pathway.[4][5]

To rigorously evaluate this hypothesis and characterize the compound's potential, a systematic benchmarking study is essential. This document provides a comprehensive framework for comparing the biochemical and cellular activity of 7-Bromo-2-chloro-3-methoxyquinoline against two FDA-approved, first-generation EGFR inhibitors: Gefitinib and Erlotinib .[7][8][9][10] These compounds serve as ideal benchmarks due to their well-characterized mechanisms of action and extensive clinical data.

The following sections will detail the experimental logic, provide step-by-step protocols for key assays, and present a template for data analysis and visualization. This guide is intended for researchers in drug discovery and chemical biology, offering a robust methodology to profile novel kinase inhibitor candidates.

Benchmarking Strategy: A Multi-Faceted Approach

A successful benchmarking study relies on a multi-tiered experimental approach, moving from a direct, molecular-level interaction to a broader cellular-level effect. Our strategy is built on three pillars:

  • Biochemical Potency: Directly measuring the compound's ability to inhibit the enzymatic activity of purified EGFR kinase.

  • Cellular Potency: Assessing the compound's efficacy in inhibiting the proliferation of cancer cells that are dependent on EGFR signaling.

  • Target Engagement & Pathway Analysis: Confirming that the compound inhibits EGFR phosphorylation and its downstream signaling cascade within a cellular context.

This progression allows for a comprehensive evaluation of the compound's potency, selectivity, and mechanism of action.

cluster_workflow Benchmarking Experimental Workflow A Compound Synthesis & QC (7-Bromo-2-chloro-3-methoxyquinoline) B Biochemical Assay (EGFR Kinase Activity) A->B Test Compound C Cell-Based Assay (Cell Proliferation - MTT) A->C Test Compound D Target Engagement Assay (Western Blot for p-EGFR) A->D Test Compound E Data Analysis & Comparison (IC50 Determination) B->E Biochemical IC50 C->E Cellular GI50 D->E Pathway Inhibition F Conclusion (Potency & MOA Assessment) E->F

Caption: High-level overview of the experimental workflow for benchmarking a novel inhibitor.

The EGFR Signaling Pathway: The Target in Context

EGFR activation is a multi-step process. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain. This triggers autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[11] ATP-competitive inhibitors like Gefitinib and Erlotinib function by occupying the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent signal transduction.[7]

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates Inhibitor 7-Bromo-2-chloro-3-methoxyquinoline Gefitinib / Erlotinib Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->P_EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of ATP-competitive inhibitors.

Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Principle: The assay measures the activity of purified recombinant human EGFR kinase. In the presence of a substrate and ATP, the kinase phosphorylates the substrate. The amount of ATP consumed is quantified by adding a luciferase-based reagent, which generates a luminescent signal proportional to the remaining ATP concentration. Inhibitors will reduce ATP consumption, resulting in a higher luminescent signal.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Prepare a 2X solution of recombinant human EGFR kinase and a suitable polypeptide substrate in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer (the final concentration should be at or near the Km for ATP).

    • Prepare serial dilutions of 7-Bromo-2-chloro-3-methoxyquinoline, Gefitinib, and Erlotinib in 100% DMSO, then dilute into kinase buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (384-well, low-volume, white plate):

    • Add 5 µL of the 4X inhibitor solution (or vehicle control) to the appropriate wells.

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Mix gently and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiating the Kinase Reaction:

    • Add 5 µL of the 4X ATP solution to all wells to start the reaction.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate and the ATP detection reagent (e.g., Kinase-Glo®) to equilibrate to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15][16]

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cancer cell line known to be sensitive to EGFR inhibition (e.g., A431, which overexpresses wild-type EGFR, or HCC827, which has an activating EGFR mutation).

    • Culture cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (7-Bromo-2-chloro-3-methoxyquinoline, Gefitinib, Erlotinib) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Target Engagement via Western Blot for Phospho-EGFR

This protocol directly assesses the ability of the compound to inhibit EGFR autophosphorylation in a cellular context.[11][17]

Principle: Cancer cells are treated with the inhibitor and then stimulated with EGF to induce EGFR phosphorylation. Cell lysates are then subjected to SDS-PAGE, and the levels of phosphorylated EGFR (p-EGFR) and total EGFR are detected using specific antibodies. A potent inhibitor will reduce the p-EGFR signal without affecting the total EGFR level.[11][18][19]

Step-by-Step Methodology:

  • Cell Culture and Starvation:

    • Seed A431 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours in a serum-free medium to reduce basal EGFR activity.

  • Inhibitor Treatment and EGF Stimulation:

    • Treat the starved cells with various concentrations of the test compounds (or vehicle) for 2 hours.

    • Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading and assess total EGFR levels, the membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin).[17]

Data Presentation and Interpretation

The quantitative data from the biochemical and cellular assays should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Inhibitory Activity

CompoundBiochemical IC50 (nM)Cellular GI50 (nM)
7-Bromo-2-chloro-3-methoxyquinoline [Experimental Value][Experimental Value]
Gefitinib [Experimental Value][Experimental Value]
Erlotinib [Experimental Value][Experimental Value]

Interpretation:

  • Biochemical IC50: This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 indicates higher potency at the molecular level.

  • Cellular GI50: This value reflects the compound's ability to inhibit cell growth. A potent compound will have a low GI50. A large discrepancy between the biochemical IC50 and cellular GI50 may suggest issues with cell permeability, off-target effects, or metabolic instability.

The Western blot results provide qualitative and semi-quantitative confirmation of target engagement. A successful inhibitor will show a dose-dependent decrease in the p-EGFR band intensity, while the total EGFR and loading control bands remain unchanged.

Conclusion

This guide outlines a rigorous and comprehensive strategy for the initial characterization and benchmarking of 7-Bromo-2-chloro-3-methoxyquinoline as a potential EGFR inhibitor. By systematically comparing its performance against established drugs like Gefitinib and Erlotinib across biochemical, cellular, and target engagement assays, researchers can generate the critical data needed to assess its therapeutic potential. This structured approach ensures that the resulting data is robust, interpretable, and provides a solid foundation for further preclinical development.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual, NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. (2017). European Journal of Medicinal Chemistry. [Link]

  • Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment? (2025). Expert Opinion on Drug Safety. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2019). Molecules. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. (2024). RSC Advances. [Link]

  • Clinically approved FDA drugs holding a quinazoline scaffold as EGFR inhibitors. ResearchGate. [Link]

  • The structures of gefitinib and erlotinib. ResearchGate. [Link]

  • Chemical structure of gefitinib (left) and erlotinib (right). ResearchGate. [Link]

  • Chemical structures of the EGFR inhibitors Gefitinib and Erlotinib. ResearchGate. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2021). Current Topics in Medicinal Chemistry. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2012). Biochemical Journal. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]

  • EnzyChrom Kinase Assay Kit. BioAssay Systems. [Link]

  • Methods to study endocytic trafficking of the EGF receptor. (2011). Methods in Cell Biology. [Link]

  • How do I get EGFR western blot. (2018). ResearchGate. [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 7-Bromo-2-chloro-3-methoxyquinoline

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromo-2-chloro-3-methoxyquinoline. As a substituted quinoline, this compound warrants careful handling due to i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromo-2-chloro-3-methoxyquinoline. As a substituted quinoline, this compound warrants careful handling due to its potential toxicological properties, which are inferred from structurally related molecules. The following procedures are designed to ensure the safety of laboratory personnel and maintain regulatory compliance.

Hazard Assessment and Toxicological Profile

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful or toxic if ingested.[1][2]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][3]

Hazard StatementClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Warning)[1]
H315: Causes skin irritationSkin corrosion/irritation (Warning)[1]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Warning)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 7-Bromo-2-chloro-3-methoxyquinoline. The following PPE is mandatory to prevent accidental exposure.[4]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) approved standards.[4][5] A face shield should be used in addition to goggles when there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[4] Always inspect gloves for any signs of degradation or perforation before use.[4][5] Contaminated gloves should be disposed of immediately in accordance with laboratory waste procedures.[4]

  • Skin and Body Protection: A flame-resistant lab coat is required.[4][5] For operations with a higher risk of exposure, impervious clothing should be considered.

  • Respiratory Protection: All handling of solid 7-Bromo-2-chloro-3-methoxyquinoline should be conducted in a certified chemical fume hood to avoid the generation of dust.[6] If engineering controls are not sufficient to maintain exposure below permissible limits, or if irritation is experienced, a NIOSH/MSHA approved full-face respirator with a particle filter is necessary.[4][5]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of 7-Bromo-2-chloro-3-methoxyquinoline.

3.1. Engineering Controls:

  • All manipulations of this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6][7] This is the primary method for controlling exposure to airborne contaminants.

3.2. Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[2][5]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[5]

  • Avoid ingestion and inhalation.[5]

  • Wash hands thoroughly after handling the compound.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[2][4]

3.3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • The storage area should be secure and accessible only to authorized personnel.[2][4][7]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] If the person is not breathing, give artificial respiration.[2][8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] If skin irritation persists, consult a physician.[4][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[4][8] Remove contact lenses if present and easy to do.[4][8] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]

4.2. Spill Response:

  • Minor Spills: For small spills, wear appropriate PPE, and carefully sweep or vacuum the solid material, avoiding dust generation.[9] Place the collected material into a suitable, labeled container for disposal.[9]

  • Major Spills: In the event of a large spill, evacuate the area immediately.[2] Alert others in the vicinity and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 7-Bromo-2-chloro-3-methoxyquinoline and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Categorization: As a halogenated organic compound, 7-Bromo-2-chloro-3-methoxyquinoline waste must be collected in a designated "halogenated waste" container.[10] Do not mix with non-halogenated waste.[10]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[10]

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 7-Bromo-2-chloro-3-methoxyquinoline from receipt to disposal.

Workflow for Safe Handling of 7-Bromo-2-chloro-3-methoxyquinoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Conduct Experiment Conduct Experiment Weigh/Transfer->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: Safe handling workflow diagram.

References

  • Benchchem. Personal protective equipment for handling 7-Chloroquinoline-4-carboxylic acid.
  • ECHEMI. 6-Chloroquinoline SDS, 612-57-7 Safety Data Sheets.
  • Chemsrc. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5.
  • PubChem. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813.
  • Santa Cruz Biotechnology. 5-Chloro-8-quinolinol.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • ECHEMI. 7-BROMO-2-CHLORO-QUINOLINE SDS, 99455-15-9 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • Capot Chemical. MSDS of 7-Bromo-6-methoxyquinoline.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

Sources

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